3H-Pyrimido[4,5-B]indol-4(9H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,9-dihydropyrimido[4,5-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-6-3-1-2-4-7(6)13-9(8)11-5-12-10/h1-5H,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLOYSHAQVDDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CNC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Multifaceted Mechanism of Action of 3H-Pyrimido[4,5-b]indol-4(9H)-one: A Technical Guide for Researchers
Introduction: The Prominence of the Pyrimido[4,5-b]indole Scaffold
The 3H-Pyrimido[4,5-b]indol-4(9H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions make it an ideal framework for designing targeted therapeutic agents. Derivatives of this core have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] This guide delves into the intricate mechanisms of action that underpin the therapeutic potential of this versatile compound class, with a focus on its roles as a potent kinase inhibitor and a disruptor of microtubule dynamics. Our exploration is grounded in a synthesis of current research, providing drug development professionals with a comprehensive understanding of this promising scaffold.
Dual Inhibition of RET and TRKA Kinases: A Targeted Approach in Oncology
A primary mechanism of action for several this compound derivatives is the dual inhibition of the Receptor Tyrosine Kinase (RET) and Tropomyosin Receptor Kinase A (TRKA).[2][3] Both RET and TRKA are crucial mediators of cell signaling pathways that, when aberrantly activated, drive the proliferation and survival of various cancers.[2][3][4]
Constitutive activation of RET, through mutations or gene fusions, is a known oncogenic driver in thyroid and lung cancers.[2][3] Similarly, TRKA is a high-affinity receptor for Nerve Growth Factor (NGF) and its dysregulation is implicated in neuroblastoma and other tumors. The ability of pyrimido[4,5-b]indole derivatives to simultaneously block both of these kinases offers a promising strategy to overcome resistance mechanisms that can arise from the upregulation of alternative signaling pathways.[2][3]
Molecular Interactions and Downstream Effects
Molecular modeling studies suggest that these inhibitors occupy the ATP-binding pocket of the kinase domain.[3] The tricyclic core of the pyrimido[4,5-b]indole scaffold forms key interactions with the hinge region of the kinase, a critical area for ATP binding.[3] This competitive inhibition prevents the phosphorylation of the kinase and subsequently blocks the activation of downstream signaling cascades, including the RAS/RAF/MAPK and PI3K/AKT pathways, which are essential for cell proliferation and survival.[2] The cellular consequence of this dual inhibition is a G1 phase cell cycle arrest and a significant reduction in the viability of cancer cells with aberrant RET or TRKA activity.[2]
Caption: Inhibition of RET/TRKA signaling by this compound derivatives.
Targeting Glycogen Synthase Kinase-3β (GSK-3β) in Neurodegenerative Disorders
The therapeutic potential of the pyrimido[4,5-b]indole scaffold extends to neurodegenerative diseases, primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[5] GSK-3β is a serine/threonine kinase that is implicated in the pathogenesis of Alzheimer's disease and other tauopathies. Hyperactivation of GSK-3β contributes to the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, a hallmark of Alzheimer's disease.[5]
Derivatives of 3H-pyrimido[4,5-b]indole have been identified as potent inhibitors of GSK-3β.[5] Molecular dynamics simulations have provided insights into the structure-activity relationships of these compounds, guiding the optimization of their inhibitory potency and metabolic stability.[5] The introduction of an amide bond in certain derivatives has been shown to be an effective strategy to eliminate metabolic hotspots, enhancing their drug-like properties.[5]
Caption: Inhibition of GSK-3β by this compound derivatives prevents tau hyperphosphorylation.
Disruption of Microtubule Dynamics: A Broad-Spectrum Anticancer Mechanism
Beyond kinase inhibition, certain 9H-pyrimido[4,5-b]indole derivatives exhibit potent anticancer activity by disrupting microtubule dynamics.[6][7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Their dynamic nature, characterized by phases of polymerization and depolymerization, is fundamental to these processes.
These compounds act as microtubule depolymerizing agents by binding to the colchicine site on β-tubulin.[6] Molecular docking studies have revealed that the pyrimido[4,5-b]indole scaffold forms hydrophobic interactions within this site.[6] This binding prevents the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network. The disruption of microtubule dynamics triggers a mitotic arrest, ultimately leading to apoptosis in rapidly dividing cancer cells. A significant advantage of these agents is their efficacy against multidrug-resistant cancer cells, particularly those overexpressing P-glycoprotein or the βIII isotype of tubulin.[7]
Quantitative Analysis of Biological Activity
The potency of this compound derivatives has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of these compounds against their respective targets.
| Compound Class | Target | IC50 Range | Cell Lines | Reference |
| Pyrimido[4,5-b]indole-4-amines | Microtubules | Nanomolar | MDA-MB-435, SK-OV-3, HeLa | [7] |
| 9H-pyrimido[4,5-b]indole amides | GSK-3β | 360 - 480 nM | N/A (enzymatic assay) | [5] |
| Pyrido[4,3-d]pyrimidine derivative | Pim1 Kinase | 123 nM | N/A (enzymatic assay) | [8] |
Experimental Protocols: A Guide for Mechanistic Studies
To facilitate further research into the mechanism of action of this compound derivatives, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of a compound against a specific kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Methodology:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the target kinase (e.g., RET, TRKA, or GSK-3β), a suitable substrate (e.g., a specific peptide), and kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Compound Addition: Add the this compound derivative at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Reaction Initiation: Start the kinase reaction by adding a solution of ATP containing a tracer amount of [γ-32P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-32P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Microtubule Depolymerization Assay
This fluorescence-based assay measures the ability of a compound to induce microtubule depolymerization.
Methodology:
-
Microtubule Polymerization: Polymerize purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA, 1 mM GTP) containing a fluorescent taxoid (e.g., Flutax-2) at 37°C until a steady state is reached.
-
Compound Addition: Add the pyrimido[4,5-b]indole derivative to the pre-formed fluorescently labeled microtubules. Include a vehicle control and a known microtubule depolymerizing agent (e.g., colchicine) as a positive control.
-
Fluorescence Monitoring: Monitor the decrease in fluorescence over time at 37°C using a fluorescence plate reader. The rate of fluorescence decrease is proportional to the rate of microtubule depolymerization.
-
Data Analysis: Plot the fluorescence intensity as a function of time. Calculate the initial rate of depolymerization for each compound concentration.
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of a compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
Conclusion
The this compound scaffold represents a highly versatile platform for the development of targeted therapeutics. Its derivatives have demonstrated potent and multifaceted mechanisms of action, including the dual inhibition of RET and TRKA kinases, the inhibition of GSK-3β, and the disruption of microtubule dynamics. This guide provides a comprehensive overview of these mechanisms, supported by experimental evidence and detailed protocols, to empower researchers and drug development professionals in their efforts to harness the full therapeutic potential of this promising class of compounds. The continued exploration of the structure-activity relationships and the elucidation of precise molecular interactions will undoubtedly pave the way for the design of next-generation inhibitors with enhanced potency, selectivity, and clinical efficacy.
References
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Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. MDPI. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PMC. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. PMC. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. [Link]
-
Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells. PubMed. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. PubMed. [Link]
-
Synthesis of 9H-pyrimido[5,4-b]indol-4-amines (series 1a–d and 2a–d) and their 9H-pyrimido[4,5-b]indoles isomers (series 3a–d and 4a–d). ResearchGate. [Link]
-
4BFR: Discovery and Optimization of Pyrimidone Indoline Amide PI3Kbeta Inhibitors for the Treatment of Phosphatase and TENsin homologue (PTEN)-Deficient Cancers. RCSB PDB. [Link]
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Construction and Docking Studies of Novel Pyrimido[4,5-b]quinolines as Antimicrobial Agents. PubMed. [Link]
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Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode. PMC. [Link]
-
Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. PubMed. [Link]
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- 4. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Design, synthesis, and structure-activity relationships of pyrimido[4,5-b]indole-4-amines as microtubule depolymerizing agents that are effective against multidrug resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structure of Pim1 Kinase in Complex with a Pyrido[4,3-D]Pyrimidine Derivative Suggests a Unique Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 9H-Pyrimido[4,5-b]indole Derivatives: A Technical Guide for Drug Discovery Professionals
The 9H-pyrimido[4,5-b]indole scaffold, a privileged heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique structural architecture, combining the electron-rich indole nucleus with the versatile pyrimidine ring, endows it with the ability to interact with a wide array of biological targets. This guide provides an in-depth exploration of the diverse biological activities of 9H-pyrimido[4,5-b]indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their anticancer, antibacterial, and other therapeutic potentials, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.
Anticancer Activity: A Multi-pronged Assault on Malignancy
9H-Pyrimido[4,5-b]indole derivatives have demonstrated remarkable potential as anticancer agents, primarily through two distinct mechanisms: kinase inhibition and disruption of microtubule dynamics.
Kinase Inhibition: Targeting Aberrant Signaling Cascades
The dysregulation of protein kinases is a hallmark of many cancers. The 9H-pyrimido[4,5-b]indole scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, including those targeting RET, TRK, and GSK-3β.
Aberrant signaling of the Rearranged during Transfection (RET) and Tropomyosin Receptor Kinase (TRK) receptor tyrosine kinases is implicated in the progression of various cancers, including lung, thyroid, and neuroblastoma.[1][2] The development of selective inhibitors against these kinases has been a significant advancement in targeted cancer therapy.[1] However, the emergence of resistance, often through the activation of alternative signaling pathways, remains a critical challenge.[3]
9H-Pyrimido[4,5-b]indole derivatives have been identified as potent dual inhibitors of both RET and TRK kinases.[1][3] This dual-targeting approach offers a promising strategy to overcome resistance mechanisms and broaden the therapeutic window to include tumors with diverse genetic backgrounds.[1][4] Mechanistically, these inhibitors decrease the phosphorylation of both RET and TRKA, leading to a G1 cell cycle arrest and a subsequent loss of cell viability in cancer cells with hyperactive RET or TRK signaling.[3] The documented interplay between RET and TRK pathways in neuroblastoma further underscores the potential of a dual-inhibitor strategy.[3]
Signaling Pathway of Dual RET/TRK Inhibition
Caption: Dual inhibition of RET and TRK by 9H-pyrimido[4,5-b]indole derivatives.
Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine kinase implicated in a multitude of cellular processes, and its dysregulation is associated with Alzheimer's disease and various cancers.[5][6] 9H-Pyrimido[4,5-b]indole derivatives have been developed as potent GSK-3β inhibitors.[5][6] Structure-activity relationship studies have revealed that specific substitutions on the pyrimido[4,5-b]indole core are crucial for inhibitory potency and metabolic stability. For instance, the introduction of an amide bond has been shown to be an effective strategy to eliminate metabolic hotspots, leading to derivatives with improved pharmacokinetic profiles.[5] The most potent compounds in this class exhibit IC50 values in the nanomolar range and demonstrate neuroprotective properties with minimal cytotoxicity.[5][6]
Disruption of Microtubule Dynamics: Halting Cell Division
Microtubules are dynamic cytoskeletal polymers essential for cell division, motility, and intracellular transport.[7] Their constant assembly (polymerization) and disassembly (depolymerization) are critical for proper cellular function.[7] Microtubule-targeting agents are among the most successful classes of anticancer drugs.[8] These agents are broadly classified as either microtubule stabilizers or destabilizers (depolymerizing agents).[8]
Certain 9H-pyrimido[4,5-b]indole derivatives act as potent microtubule depolymerizing agents.[8] They bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization.[8] This disruption of microtubule dynamics leads to mitotic arrest and ultimately, apoptosis.[7][8] Molecular modeling studies have shown that the pyrimido[4,5-b]indole scaffold forms hydrophobic interactions within the colchicine binding pocket.[8] SAR studies have highlighted the importance of substituents at the 2-, 4-, and 5-positions of the core structure for potent activity.[8] Notably, some of these derivatives are effective against multidrug-resistant cancer cells that overexpress P-glycoprotein or the βIII-tubulin isotype, which are common mechanisms of clinical drug resistance.[8]
Mechanism of Microtubule Depolymerization
Caption: Inhibition of microtubule polymerization by 9H-pyrimido[4,5-b]indole derivatives.
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6][9][10]
Workflow for MTT Cytotoxicity Assay
Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.
Step-by-Step Methodology:
-
Cell Seeding: Plate adherent cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. For suspension cells, adjust the cell density accordingly.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach and resume growth.
-
Compound Treatment: Prepare serial dilutions of the 9H-pyrimido[4,5-b]indole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for another 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][10]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antibacterial Activity: Targeting Bacterial DNA Replication
The rise of multidrug-resistant bacteria poses a significant threat to global health.[4][11] 9H-Pyrimido[4,5-b]indole derivatives have emerged as a promising class of antibacterial agents that target bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE).[4][5][11]
Dual GyrB/ParE Inhibition
DNA gyrase and topoisomerase IV are essential bacterial enzymes that control DNA topology and are crucial for DNA replication, repair, and transcription.[5] The 9H-pyrimido[4,5-b]indole derivatives act as dual inhibitors, binding to the ATP-binding site of both GyrB and ParE.[5] This dual-targeting mechanism is advantageous as it can reduce the likelihood of resistance development. These compounds have demonstrated potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis and ESKAPE pathogens.[4][11]
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
Step-by-Step Methodology:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed pBR322 DNA as the substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add purified E. coli DNA gyrase to initiate the reaction. Include a positive control (e.g., novobiocin) and a negative control (no enzyme).
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of gyrase activity is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-inhibitor control.
Other Biological Activities: Expanding the Therapeutic Horizon
Beyond their well-established anticancer and antibacterial properties, 9H-pyrimido[4,5-b]indole derivatives have shown promise in other therapeutic areas.
Antiviral Activity
Some sugar-modified pyrimido[4,5-b]indole nucleosides have exhibited antiviral activity against hepatitis C virus (HCV) and dengue virus.[12] Further investigation is needed to fully elucidate their mechanism of action and therapeutic potential in this area.
Anti-inflammatory Activity
The indole nucleus is a common motif in many anti-inflammatory agents. While less explored for the 9H-pyrimido[4,5-b]indole scaffold, the potential for anti-inflammatory activity warrants further investigation.
Structure-Activity Relationships (SAR) and Future Directions
The biological activity of 9H-pyrimido[4,5-b]indole derivatives is highly dependent on the nature and position of substituents on the tricyclic core.
Key SAR Insights:
-
Position 2: Substitution at this position with small groups like methyl or amino is often beneficial for microtubule depolymerizing activity.[8]
-
Position 4: The nature of the substituent at this position is critical for kinase inhibitory activity and can be tailored to achieve selectivity.
-
Position 5: Substitution at this position is generally detrimental to microtubule depolymerizing activity.[8]
-
Indole Nitrogen (N-9): Modification at this position can influence various properties, including solubility and cell permeability.
Quantitative Data Summary
| Derivative Class | Target | Key Derivatives | IC50 / EC50 | Cell Line / Organism | Reference |
| Anticancer | |||||
| Microtubule Depolymerizers | Tubulin | Compound 2 | 2-digit nM (IC50) | MDA-MB-435, SK-OV-3, HeLa | [8] |
| Compound 6 | 2-digit nM (IC50) | MDA-MB-435, SK-OV-3, HeLa | [8] | ||
| GSK-3β Inhibitors | GSK-3β | (R)-2 | 480 nM (IC50) | - | [5] |
| (R)-28 | 360 nM (IC50) | - | [5] | ||
| Dual RET/TRK Inhibitors | RET, TRK | - | - | - | [1][3] |
| Antibacterial | |||||
| GyrB/ParE Inhibitors | DNA Gyrase/Topo IV | GP-1 | - | Gram-positive & Gram-negative bacteria | [4] |
| Compound 18r | - | Multidrug-resistant A. baumannii | [4] |
Future research in this field should focus on leveraging these SAR insights to design and synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The exploration of their potential in antiviral and anti-inflammatory applications also represents a promising avenue for future drug discovery efforts.
Conclusion
The 9H-pyrimido[4,5-b]indole scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel therapeutic agents. Its derivatives have shown significant promise in combating cancer through kinase inhibition and microtubule disruption, as well as in addressing the challenge of bacterial resistance by targeting essential DNA replication enzymes. The continued exploration of this privileged structure, guided by a deep understanding of its biological activities and structure-activity relationships, holds immense potential for the discovery of next-generation medicines.
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Tautomeric Landscapes of Pyrimido[4,5-b]indoles: A Technical Guide for Drug Discovery
Introduction: The Significance of Tautomerism in the Pyrimido[4,5-b]indole Scaffold
The pyrimido[4,5-b]indole core is a privileged heterocyclic scaffold, forming the basis of numerous compounds with significant biological activities, including roles as anti-inflammatory, antimicrobial, and antimalarial agents.[1] The therapeutic potential of this scaffold is intrinsically linked to its three-dimensional structure and the subtle interplay of its electronic properties. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, stands as a critical, yet often overlooked, determinant of the physicochemical and biological properties of such molecules.
The specific tautomeric form of a pyrimido[4,5-b]indole derivative can profoundly influence its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. For researchers in drug development, a comprehensive understanding of the tautomeric preferences of this scaffold is not merely an academic exercise; it is a fundamental prerequisite for rational drug design, enabling the optimization of target affinity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the tautomeric phenomena in pyrimido[4,5-b]indoles, grounded in spectroscopic evidence and established principles of physical organic chemistry.
Mapping the Tautomeric Possibilities
The pyrimido[4,5-b]indole ring system possesses multiple nitrogen atoms and potentially labile protons, giving rise to several possible prototropic tautomers. The primary equilibrium involves the migration of a proton between the nitrogen atoms of the indole and pyrimidine rings. The fundamental tautomeric forms can be visualized as follows:
Caption: Prototropic tautomers of the core pyrimido[4,5-b]indole scaffold.
Beyond these fundamental forms, the introduction of substituents, particularly at the 4-position of the pyrimidine ring, can introduce additional layers of tautomeric complexity.
-
Amino-Imino Tautomerism: A 4-amino-substituted pyrimido[4,5-b]indole can exist in equilibrium between the amino and imino forms.
-
Lactam-Lactim Tautomerism: A 4-hydroxy-substituted pyrimido[4,5-b]indole can exhibit lactam-lactim tautomerism, which is an amide-imidic acid equilibrium.
These equilibria are critical as they can significantly alter the hydrogen bond donor-acceptor pattern of the molecule.
Spectroscopic Elucidation of the Predominant Tautomer
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the predominant tautomeric form in solution. Extensive studies on the synthesis of 2-phenyl-9H-pyrimido[4,5-b]indole derivatives provide compelling evidence for the prevalence of the 9H-tautomer in a polar aprotic solvent like dimethyl sulfoxide (DMSO-d6).[1]
A consistent observation in the ¹H NMR spectra of these compounds is the presence of two distinct N-H proton signals:
-
A signal in the region of δ 12.2-12.5 ppm , characteristic of the indole N-H proton.
-
A signal around δ 9.5 ppm , attributable to a pyrimidine N-H proton.
This spectroscopic signature strongly supports the 9H-pyrimido[4,5-b]indole structure as the major, if not exclusive, tautomer in DMSO solution.
| Representative Compound | Indole N-H (δ ppm) | Pyrimidine N-H (δ ppm) | Reference |
| 2-(4-Fluorophenyl)-9H-pyrimido[4,5-b]indole | 12.36 | 9.51 | [1] |
| 2-(4-Chlorophenyl)-9H-pyrimido[4,5-b]indole | 12.39 | 9.53 | [1] |
| 2-(4-Ethoxyphenyl)-9H-pyrimido[4,5-b]indole | 12.26 | 9.46 | [1] |
| 6-Chloro-2-phenyl-9H-pyrimido[4,5-b]indole | 12.52 | 9.58 | [1] |
Table 1: ¹H NMR chemical shifts of N-H protons for selected 2-substituted 9H-pyrimido[4,5-b]indoles in DMSO-d6.[1]
The downfield chemical shift of the indole N-H is indicative of its involvement in hydrogen bonding with the DMSO solvent and the anisotropic effect of the aromatic system. The presence of a distinct pyrimidine N-H signal further corroborates the 9H-tautomeric assignment.
Factors Influencing Tautomeric Equilibrium
While the 9H-tautomer is evidently stable in DMSO, the tautomeric equilibrium can be influenced by a variety of factors. Understanding these influences is crucial for predicting the behavior of these molecules in different environments, such as in biological systems.
Caption: Key factors influencing the tautomeric equilibrium of pyrimido[4,5-b]indoles.
-
Substituent Effects: The electronic nature of substituents on both the indole and pyrimidine rings can modulate the acidity of the N-H protons and the basicity of the nitrogen atoms, thereby shifting the equilibrium. Electron-withdrawing groups can favor the tautomer where the proton resides on a less basic nitrogen, while electron-donating groups have the opposite effect.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a pivotal role. Polar protic solvents can stabilize more polar tautomers through hydrogen bonding. The predominance of the 9H-tautomer in DMSO, a polar aprotic solvent, suggests its inherent stability, which may be further modulated in solvents like water or methanol.
-
pH: The pH of the medium can have a dramatic effect, especially for derivatives with ionizable groups. Protonation or deprotonation can favor specific tautomeric forms. For instance, in acidic conditions, protonation will occur at the most basic nitrogen atom, which may differ between tautomers.
-
Temperature: Changes in temperature can shift the equilibrium, and this can be experimentally quantified through variable-temperature NMR studies to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomeric interconversion.
Experimental Protocols for Tautomerism Investigation
A multi-pronged approach is often necessary for a thorough investigation of tautomeric equilibria.
Protocol 1: Variable-Temperature ¹H NMR Spectroscopy
This technique is invaluable for detecting the presence of minor tautomers and for quantifying the thermodynamics of the equilibrium.
-
Sample Preparation: Dissolve a precisely weighed amount of the pyrimido[4,5-b]indole derivative in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or methanol-d4) to a concentration of approximately 10-20 mM.
-
Initial Spectrum Acquisition: Record a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Variation: Gradually increase the temperature of the NMR probe in increments of 10-20 K, allowing the sample to equilibrate for at least 5-10 minutes at each temperature before acquiring a spectrum.
-
Data Analysis:
-
Monitor the chemical shifts of the N-H protons and other key signals for any changes that might indicate a shift in the tautomeric equilibrium.
-
Look for the appearance of new signals corresponding to a minor tautomer.
-
If distinct signals for multiple tautomers are observed, integrate these signals to determine the population of each tautomer at each temperature.
-
Plot ln(K_eq) versus 1/T (a van't Hoff plot), where K_eq is the equilibrium constant, to determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization.
-
Protocol 2: UV-Vis Spectroscopic Analysis
UV-Vis spectroscopy is sensitive to the electronic structure of molecules, and different tautomers will often exhibit distinct absorption spectra.
-
Solvent Screening: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, ethanol, water).
-
Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
pH Titration: For water-soluble compounds, perform a pH titration by recording the UV-Vis spectrum at various pH values. This can help identify different ionic species and their corresponding tautomeric forms.
-
Data Interpretation:
-
Compare the λ_max values and the overall shape of the absorption bands in different solvents. Significant shifts can indicate a change in the predominant tautomeric form.
-
The presence of isosbestic points in the spectra from the pH titration is a strong indicator of an equilibrium between two species.
-
Conclusion and Future Directions
The available spectroscopic evidence strongly indicates that 2-substituted pyrimido[4,5-b]indoles predominantly exist as the 9H-tautomer in DMSO solution. However, for drug development professionals, it is imperative to recognize that this preference may not be absolute and can be influenced by the molecular environment. A thorough characterization of the tautomeric landscape, particularly for derivatives with functional groups capable of amino-imino or lactam-lactim tautomerism, is essential.
Future research in this area should focus on:
-
Computational Studies: Density functional theory (DFT) calculations can provide valuable insights into the relative energies of different tautomers in the gas phase and in various solvents, complementing experimental data.
-
X-ray Crystallography: Obtaining crystal structures of pyrimido[4,5-b]indole derivatives would provide definitive evidence of the tautomeric form present in the solid state.
-
Advanced NMR Techniques: 2D NMR experiments, such as ¹H-¹⁵N HSQC, can provide more detailed information about the electronic environment of the nitrogen atoms, further aiding in tautomer identification.
By embracing a comprehensive approach to the study of tautomerism, researchers can unlock the full potential of the pyrimido[4,5-b]indole scaffold in the design of next-generation therapeutics.
References
-
Li, T., Mao, G., & Deng, G.-J. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts, 13(3), 623. [Link]
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Methodological & Application
Application Notes and Protocols for the Evaluation of Pyrimido[4,5-b]indole Derivatives in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: A Multi-Targeted Approach to a Multifaceted Disease
Alzheimer's disease (AD) presents a formidable challenge to modern medicine due to its complex and multifactorial pathology. The traditional "one-target, one-drug" approach has seen limited success, prompting a paradigm shift towards multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. The pyrimido[4,5-b]indole scaffold has emerged as a promising privileged structure in the design of such MTDLs for AD. Its rigid, tricyclic system provides a versatile framework for derivatization, enabling the fine-tuning of inhibitory activity against multiple targets implicated in AD pathogenesis, including key kinases and cholinesterases.
This guide provides a comprehensive overview of the application of pyrimido[4,5-b]indole derivatives in preclinical AD models. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to effectively screen, characterize, and validate these compounds as potential therapeutic agents. We will delve into the mechanistic rationale, provide step-by-step experimental procedures, and offer insights into data interpretation, thereby furnishing a robust framework for advancing the preclinical development of this promising class of molecules.
The Rationale: Targeting Key Pathological Drivers in Alzheimer's Disease
The therapeutic strategy underpinning the use of pyrimido[4,5-b]indole derivatives in AD is centered on the inhibition of key enzymes that contribute to the hallmark pathologies of the disease: amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs), as well as synaptic dysfunction and neuronal loss.
Kinase Inhibition: A Central Strategy
Abnormal phosphorylation is a critical event in AD pathogenesis. Two kinases, in particular, have been identified as major contributors to this process:
-
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a pivotal enzyme in numerous cellular processes. In the context of AD, its hyperactivity is linked to the hyperphosphorylation of the tau protein, the primary component of NFTs.[1] GSK-3β also plays a role in Aβ production and neuroinflammation, making it a prime therapeutic target.[1] Several 9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors have been developed, with some exhibiting IC50 values in the nanomolar range.[1]
-
Cyclin-Dependent Kinase 5 (CDK5): While essential for normal neuronal development and function, its deregulation by its activator p25 (a cleaved product of p35) leads to hyperphosphorylation of tau and other substrates, contributing to synaptic dysfunction and neuronal death.[2] Inhibition of the CDK5/p25 complex is therefore a key therapeutic strategy.[3] Pyrimido[4,5-b]indole derivatives have shown potential as CDK5 inhibitors.[4]
Cholinesterase Inhibition: Addressing Symptomatic Decline
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are responsible for the breakdown of the neurotransmitter acetylcholine.[5] In AD, there is a significant cholinergic deficit, which is associated with cognitive decline.[5] Cholinesterase inhibitors increase the levels of acetylcholine in the synaptic cleft, thereby improving cholinergic neurotransmission and providing symptomatic relief.[5] Many indole-based compounds have been investigated as potent cholinesterase inhibitors.[6][7]
The ability of the pyrimido[4,5-b]indole scaffold to be functionalized to inhibit both kinases and cholinesterases makes it an ideal candidate for the development of MTDLs for AD.[8][9]
Signaling Pathways and Experimental Workflow
The evaluation of pyrimido[4,5-b]indole derivatives follows a logical progression from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies. This workflow allows for a comprehensive assessment of a compound's potency, selectivity, mechanism of action, and therapeutic efficacy.
Figure 1: A generalized experimental workflow for the preclinical evaluation of pyrimido[4,5-b]indole derivatives in Alzheimer's disease models.
Part 1: In Vitro Evaluation
The initial phase of evaluation focuses on determining the direct inhibitory effects of the pyrimido[4,5-b]indole derivatives on their target enzymes and assessing their neuroprotective potential in a cellular context.
Kinase Inhibition Assays
Rationale: These assays are fundamental for quantifying the potency (IC50) of the compounds against GSK-3β and CDK5. The choice of assay format (e.g., radiometric, fluorescence-based, or luminescence-based) will depend on the available resources and throughput requirements.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like phospho-GS-2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Pyrimido[4,5-b]indole derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimido[4,5-b]indole derivatives in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤ 1%).
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Kinase assay buffer
-
Test compound or vehicle (DMSO)
-
GSK-3β enzyme (the optimal concentration should be determined empirically)
-
GSK-3β substrate peptide
-
-
Initiation of Reaction: Start the kinase reaction by adding ATP to each well. The final concentration of ATP should be close to its Km for GSK-3β to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified using a luciferase/luciferin reaction.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Rationale: Similar to the GSK-3β assay, this protocol quantifies the inhibitory potency of the compounds against the active CDK5/p25 complex.
Materials:
-
Recombinant human CDK5/p25 complex
-
CDK5 substrate (e.g., histone H1 or a specific peptide substrate)
-
ATP ([γ-32P]ATP for radiometric assay, or cold ATP for non-radiometric assays)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Pyrimido[4,5-b]indole derivatives
-
P81 phosphocellulose paper (for radiometric assay)
-
Scintillation counter or appropriate detection system for non-radiometric assays
Procedure (Radiometric):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, test compound or vehicle, CDK5/p25 enzyme, and substrate.
-
Initiation of Reaction: Add [γ-32P]ATP to start the reaction.
-
Incubation: Incubate at 30°C for 10-30 minutes.
-
Termination and Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the GSK-3β assay.
Cholinesterase Inhibition Assay
Rationale: This colorimetric assay, based on the Ellman's method, is a standard and reliable technique to measure the inhibition of AChE and BuChE.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Pyrimido[4,5-b]indole derivatives
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and the substrate (ATCI or BTCI) in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or vehicle.
-
Enzyme Addition: Add the AChE or BuChE solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiation of Reaction: Start the reaction by adding the substrate solution to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a plate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value for each compound.
Cell-Based Neuroprotection Assay
Rationale: The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[10][11][12] These cells can be differentiated into a more neuron-like phenotype, making them suitable for assessing the neuroprotective effects of compounds against various insults relevant to AD, such as Aβ-induced toxicity and oxidative stress.[10]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Retinoic acid (for differentiation)
-
Amyloid-beta (1-42) peptide, pre-aggregated to form oligomers
-
Pyrimido[4,5-b]indole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in standard conditions. For differentiation, treat the cells with retinoic acid for several days to induce a more neuronal phenotype.
-
Compound Treatment: Pre-treat the differentiated cells with various concentrations of the pyrimido[4,5-b]indole derivatives for a specific duration (e.g., 2-24 hours).
-
Aβ Insult: After pre-treatment, expose the cells to a toxic concentration of pre-aggregated Aβ (1-42) oligomers for 24-48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT reagent to each well.
-
Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the control (untreated) cells. A higher percentage of viability in the presence of the compound indicates a neuroprotective effect.
Blood-Brain Barrier Permeability Assay
Rationale: For a drug to be effective in treating AD, it must be able to cross the blood-brain barrier (BBB) to reach its targets in the central nervous system.[13][14][15] In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an early indication of a compound's potential to cross the BBB.
Materials:
-
PAMPA plate system (e.g., from Millipore or Corning)
-
Brain lipid solution
-
Phosphate buffered saline (PBS)
-
Pyrimido[4,5-b]indole derivatives
-
LC-MS/MS system for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the brain lipid solution.
-
Compound Addition: Add a solution of the test compound in PBS to the donor wells.
-
Assay Assembly: Place the donor plate into the acceptor plate, which contains fresh PBS.
-
Incubation: Incubate the plate assembly for a predetermined time (e.g., 4-18 hours) to allow for passive diffusion of the compound across the artificial membrane.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe) for each compound. Compounds with higher Pe values are more likely to cross the BBB.
Part 2: In Vivo Evaluation
Promising candidates identified from in vitro studies are then advanced to in vivo testing in animal models of AD to assess their therapeutic efficacy and target engagement in a more complex biological system.
Animal Model Selection
Rationale: The 5XFAD transgenic mouse model is a widely used and well-characterized model of AD.[16][17][18] These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PSEN1) with a total of five familial AD mutations, leading to an aggressive and early-onset amyloid pathology, gliosis, and cognitive deficits, making them suitable for preclinical drug testing.[17]
In Vivo Efficacy Studies
Procedure:
-
Animal Grouping: Divide the 5XFAD mice into treatment and control groups. The age at which treatment is initiated will depend on the study's objective (e.g., prophylactic or therapeutic).
-
Compound Administration: Administer the pyrimido[4,5-b]indole derivative to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle. The dose and frequency of administration should be determined from pharmacokinetic and tolerability studies.
-
Treatment Duration: The duration of the treatment will vary depending on the age of the mice and the specific endpoints being measured (typically several weeks to months).
Behavioral Testing
Rationale: The Morris Water Maze (MWM) is a classic behavioral test used to assess spatial learning and memory, functions that are significantly impaired in AD.[19][20][21]
Procedure:
-
Acquisition Phase: For several consecutive days, train the mice to find a hidden platform in a circular pool of opaque water. Record the time it takes for each mouse to find the platform (escape latency) and the path taken.
-
Probe Trial: After the acquisition phase, remove the platform and allow the mice to swim freely for a set period. Record the time spent in the target quadrant where the platform was previously located.
-
Data Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the treated and control groups.[19] An improvement in these parameters in the treated group suggests a cognitive-enhancing effect of the compound.[19]
Histopathological and Biochemical Analysis
Rationale: Following behavioral testing, the brains of the mice are analyzed to determine the effect of the compound on the underlying AD pathology.
Procedure:
-
Tissue Preparation: Perfuse the mice and collect the brains. Fix, process, and section the brains for immunohistochemistry.
-
Staining: Stain the brain sections with specific antibodies against Aβ (e.g., 6E10 or 4G8) and phosphorylated tau (e.g., AT8).
-
Imaging and Quantification: Capture images of the stained sections and quantify the plaque burden and the levels of phosphorylated tau in specific brain regions (e.g., hippocampus and cortex).
Procedure:
-
Protein Extraction: Homogenize brain tissue to extract proteins.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against Aβ, tau, phosphorylated tau, and markers of kinase activity (e.g., p-GSK-3β).
-
Quantification: Quantify the protein bands to determine the effect of the treatment on the levels of these key pathological markers.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Inhibitory Activity of Pyrimido[4,5-b]indole Derivatives
| Compound ID | GSK-3β IC50 (nM) | CDK5/p25 IC50 (nM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| Example-1 | 480[1] | Data not found | Data not found | Data not found |
| Example-2 | 360[1] | Data not found | Data not found | Data not found |
| Reference-1 | Specify | Specify | Specify | Specify |
| Reference-2 | Specify | Specify | Specify | Specify |
Table 2: In Vivo Efficacy of a Lead Pyrimido[4,5-b]indole Derivative in 5XFAD Mice
| Treatment Group | Morris Water Maze (Escape Latency, day 5) | Aβ Plaque Burden (% area) | p-Tau Levels (relative to control) |
| Vehicle | Specify | Specify | 100% |
| Lead Compound | Specify | Specify | Specify |
| p-value | Specify | Specify | Specify |
Conclusion and Future Directions
The pyrimido[4,5-b]indole scaffold represents a highly promising starting point for the development of novel, multi-target therapies for Alzheimer's disease. The protocols outlined in this guide provide a comprehensive framework for the preclinical evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. A thorough and systematic application of these methodologies will be crucial in identifying and advancing the most promising candidates towards clinical development. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, particularly their ability to penetrate the blood-brain barrier, and further elucidating their precise mechanisms of action in the complex cellular environment of the brain. The ultimate goal is to translate the promising preclinical findings into effective treatments that can slow or halt the progression of this devastating neurodegenerative disease.
References
-
Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (n.d.). MDPI. [Link]
-
Discovery and Evaluation of Enantiopure 9 H-pyrimido[4,5- b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (2020). PubMed. [Link]
-
New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics. (n.d.). PubMed. [Link]
-
Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). MedChemComm (RSC Publishing). [Link]
-
Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. (n.d.). NIH. [Link]
-
The blood-brain barrier in Alzheimer's disease. (n.d.). PMC - PubMed Central. [Link]
-
Neuroprotective Mechanisms Mediated by CDK5 Inhibition. (n.d.). PMC - PubMed Central - NIH. [Link]
-
Expression and Localization of AβPP in SH-SY5Y Cells Depends on Differentiation State. (2021). [Link]
-
Understanding the Morris Water Maze in Neuroscience. (2022). [Link]
-
Discovery and Evaluation of Enantiopure 9H-pyrimido[4,5-b]indoles as Nanomolar GSK-3β Inhibitors with Improved Metabolic Stability. (n.d.). NIH. [Link]
-
Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. (n.d.). PMC. [Link]
-
Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. (2019). MDPI. [Link]
-
The role of Cdk5 in neurological disorders. (2022). ResearchGate. [Link]
-
The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. (2023). bioRxiv. [Link]
-
Reconsidering the role of blood-brain barrier in Alzheimer's disease: From delivery to target. (n.d.). Frontiers. [Link]
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Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. (n.d.). PMC - NIH. [Link]
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Comparison between selected pyrimido[4,5-b or 5,4-b]indol-4-amines... (n.d.). ResearchGate. [Link]
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Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice. (2011). PMC - NIH. [Link]
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Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. (n.d.). Semantic Scholar. [Link]
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SH-SY5Y is the best cell line in alzhimer's disease model? (2018). ResearchGate. [Link]
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Pyrimido[4,5-b]indole derivatives bearing 1,2,4-oxadiazole moiety as MDM2 inhibitor candidates in cancer treatment. (2023). PubMed. [Link]
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Morris Water Maze Test Spurs Alzheimer's Disease Findings. (2022). Scantox. [Link]
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The role of Cdk5 in neurological disorders. (n.d.). Frontiers. [Link]
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Comprehensive Evaluation of the 5XFAD Mouse Model for Preclinical Testing Applications: A MODEL-AD Study. (n.d.). ResearchGate. [Link]
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Alzheimer's disease drug development and the problem of the blood-brain barrier. (n.d.). PMC. [Link]
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New Multitarget Rivastigmine–Indole Hybrids as Potential Drug Candidates for Alzheimer's Disease. (2024). MDPI. [Link]
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In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. (n.d.). DergiPark. [Link]
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The role of CDK5/P25 formation/inhibition in neurodegeneration. (n.d.). PubMed. [Link]
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Search Strategy Analysis of 5xFAD Alzheimer Mice in the Morris Water Maze Reveals Sex- and Age-Specific Spatial Navigation Deficits. (2023). MDPI. [Link]
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Addressing Blood–Brain Barrier Impairment in Alzheimer's Disease. (n.d.). MDPI. [Link]
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Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease. (n.d.). PMC - PubMed Central. [Link]
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Addressing a Trapped High-Energy Water: Design and Synthesis of Highly Potent Pyrimidoindole-Based Glycogen Synthase Kinase-3β Inhibitors. (2021). ACS Publications. [Link]
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NAD+, a Metabolic Currency, Repairs Alzheimer's Phenotypes in Mice. (2023). ALZFORUM. [Link]
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Selecting Multitarget Peptides for Alzheimer's Disease. (n.d.). MDPI. [Link]
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Cross-species translation of the Morris maze for Alzheimer's disease. (2016). JCI. [Link]
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The Blood Brain Barrier and its Role in Alzheimer's Therapy: An Overview. (n.d.). [Link]
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Olive Biophenols Reduces Alzheimer's Pathology in SH-SY5Y Cells and APPswe Mice. (n.d.). [Link]
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Systematic Phenotyping and Characterization of the 5xFAD mouse model of Alzheimer's Disease. (2021). bioRxiv. [Link]
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Multi-target-directed ligands for Alzheimer's disease: Discovery of chromone-based monoamine oxidase/cholinesterase inhibitors. (2018). PubMed. [Link]
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Systematic Phenotyping and Characterization of the 5xFAD mouse model of Alzheimer's Disease. (2021). ResearchGate. [Link]
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Application Notes & Protocols: The 3H-Pyrimido[4,5-b]indol-4(9H)-one Scaffold in Modern Drug Discovery
Introduction: A Privileged Scaffold for Kinase-Targeted Drug Discovery
The 3H-pyrimido[4,5-b]indol-4(9H)-one core, a tricyclic heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and strategically positioned nitrogen atoms make it an ideal framework for designing potent and selective ligands, particularly for protein kinases.[1][2] Fused pyrimidine ring systems, in general, are cornerstones of numerous bioactive compounds, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The pyrimido[4,5-b]indole motif specifically has been successfully utilized to develop inhibitors for a range of therapeutically relevant targets, from receptor tyrosine kinases (RTKs) involved in oncology to serine/threonine kinases implicated in neurodegenerative diseases.[1][4]
This guide provides an in-depth overview of the synthesis, biological evaluation, and application of this compound derivatives in a drug discovery context. We will detail field-proven synthetic protocols, robust bioassay methodologies, and the rationale behind experimental design, equipping researchers with the knowledge to effectively leverage this versatile scaffold.
Section 1: Chemical Synthesis Strategies
The synthetic accessibility of the pyrimido[4,5-b]indole core is crucial for generating chemical libraries for structure-activity relationship (SAR) studies. The key to derivatization often lies in the synthesis of a versatile intermediate, 4-chloro-9H-pyrimido[4,5-b]indole, which allows for subsequent nucleophilic aromatic substitution to introduce diverse functionalities.
Foundational Synthesis of the Core Scaffold
A classical and reliable multi-step synthesis is often employed to generate the foundational 9H-pyrimido[4,5-b]indol-4-ol, which is the precursor to the key chloro-intermediate.[1] The causality behind this approach is the controlled, step-wise construction of the indole and then the pyrimidine ring, ensuring high yields and purity.
Sources
Troubleshooting & Optimization
Pyrimidoindole Synthesis: Technical Support Center
Welcome to the Technical Support Center for Pyrimidoindole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Pyrimidoindoles are a cornerstone of many therapeutic agents, and their synthesis, while powerful, can present unique challenges.[1][2][3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to help you navigate the complexities of pyrimidoindole synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address common problems observed during the synthesis of pyrimidoindoles.
FAQ 1: Low Yields in Multi-Component Reactions (MCRs) for Pyrimidoindole Synthesis
Question: I am attempting a one-pot, four-component synthesis of a 2-phenyl-9H-pyrimido[4,5-b]indole derivative using an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in multi-component reactions for pyrimidoindole synthesis are a frequent challenge and can often be traced back to suboptimal reaction conditions.[5] Here’s a systematic approach to troubleshooting:
-
Causality of the Problem: The formation of the pyrimidine ring in this MCR involves the creation of four C-N bonds in a single pot.[5] This complex transformation is highly sensitive to the reaction environment. Key factors that can lead to low yields include:
-
Inefficient Oxidation: The final step of the reaction is an oxidative aromatization to form the stable pyrimidoindole ring system. Inadequate oxidation will result in the formation of partially saturated, unstable intermediates that may decompose or participate in side reactions.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the solubility of reactants and intermediates, as well as the stability of charged intermediates. An inappropriate solvent can halt the reaction at an early stage.[5]
-
Nitrogen Source Reactivity: While ammonium iodide is used as the nitrogen source for both nitrogen atoms in the pyrimidine ring, its reactivity can be influenced by the reaction conditions.[5] For instance, using ammonium chloride has been shown to be ineffective, indicating the importance of the counter-ion in the reaction mechanism.[5]
-
Atmospheric Conditions: The presence of oxygen can sometimes influence the oxidative steps. Running the reaction under an inert atmosphere versus in open air can have a significant impact on the yield.[5]
-
-
Troubleshooting Protocol & Optimization:
-
Optimize the Oxidant:
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) often serves as both the solvent and a mild oxidant in these reactions and has been shown to be superior to other oxidants like H₂O₂, tert-butyl hydroperoxide (TBHP), or persulfates.[5]
-
Iodine as a Co-oxidant: The presence of molecular iodine (I₂) can be crucial. The iodide from NH₄I can be oxidized to iodine, which then promotes the final aromatization step. Ensure a catalytic amount of I₂ is present if yields are low.[5]
-
-
Systematic Solvent Screening:
-
If using a different primary solvent, consider switching to DMSO.
-
Solvents like DMF, CH₃CN, NMP, and pyridine have been shown to quench the reaction entirely.[5]
-
-
Control the Atmosphere:
-
While counterintuitive for an oxidation, performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) can sometimes improve yields by preventing unwanted side reactions. However, some protocols report lower yields in the absence of air, suggesting a systematic check is necessary for your specific substrate.[5]
-
-
Verify Starting Material Purity:
-
-
Data-Driven Decision Making:
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Expected Outcome | Reference |
| Solvent | Acetonitrile (CH₃CN) | Dimethyl Sulfoxide (DMSO) | Increased Yield | [5] |
| Oxidant | None (relying on air) | DMSO, catalytic I₂ | Increased Yield | [5] |
| Nitrogen Source | Ammonium Chloride (NH₄Cl) | Ammonium Iodide (NH₄I) | Product Formation | [5] |
| Atmosphere | Air | Inert (Argon) | May increase or decrease yield; requires testing | [5] |
-
Experimental Workflow Diagram:
Caption: Systematic workflow for troubleshooting low yields in pyrimidoindole MCRs.
FAQ 2: Challenges with Fischer Indole Synthesis Approach to Pyrimidoindoles
Question: I am attempting to synthesize a pyrimido[4,5-b]indole using a Fischer indole synthesis approach, starting from a pyrimidinylhydrazine and a suitable ketone. The reaction is failing, and I am recovering starting materials or observing a complex mixture of byproducts. Why is this happening?
Answer: The Fischer indole synthesis, while a classic and powerful method for forming the indole ring, is known to fail with certain substitution patterns.[8] When applied to the synthesis of pyrimidoindoles, the electronic properties of the pyrimidine ring can significantly interfere with the key steps of the reaction mechanism.
-
Mechanistic Insight into the Failure: The core of the Fischer indole synthesis is a[5][5]-sigmatropic rearrangement of a protonated ene-hydrazine intermediate.[9] The success of this rearrangement is highly dependent on the electronic nature of the substituents on the hydrazine.
-
Electron-Withdrawing Effects: The pyrimidine ring is an electron-withdrawing heterocycle. When attached to the hydrazine nitrogen, it strongly deactivates the system. This deactivation has two major detrimental effects:
-
Inhibition of the[5][5]-Sigmatropic Rearrangement: The key C-C bond-forming step is disfavored because the electron-withdrawing pyrimidine ring destabilizes the transition state.
-
Promotion of N-N Bond Cleavage: The electron-withdrawing nature of the pyrimidine ring weakens the N-N bond of the hydrazine, making it susceptible to heterolytic cleavage under acidic conditions. This leads to the decomposition of the starting material and the formation of various byproducts.[8]
-
-
-
Troubleshooting and Alternative Strategies:
-
Choice of Acid Catalyst:
-
Protic vs. Lewis Acids: Strong Brønsted acids (like HCl, H₂SO₄, PPA) can exacerbate the N-N bond cleavage.[8] While not always successful, switching to a milder Lewis acid catalyst (e.g., ZnCl₂, InCl₃) might favor the desired cyclization by coordinating to the imine nitrogen without promoting extensive protonation and subsequent cleavage.[9][10]
-
-
Modification of the Pyrimidine Ring:
-
If possible, introduce electron-donating groups (e.g., -OCH₃, -NH₂) onto the pyrimidine ring. This can help to mitigate the electron-withdrawing effect and promote the desired rearrangement.
-
-
Alternative Synthetic Routes:
-
Consider a Convergent Approach: Instead of forming the indole ring last, it is often more successful to start with a pre-formed, functionalized indole and build the pyrimidine ring onto it. Common strategies include:
-
Reaction of 2-amino-indole-3-carbonitrile with formamide or other one-carbon synthons.
-
Condensation of 3-aminoindoles with β-dicarbonyl compounds.
-
Palladium-catalyzed C-H activation/cyclization of N-methoxy-1H-indole-1-carboxamides.[11]
-
-
-
-
Logical Relationship Diagram:
Caption: Competing pathways in the Fischer synthesis of pyrimidoindoles.
FAQ 3: Catalyst Deactivation in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am synthesizing a substituted pyrimidoindole via a Suzuki or Buchwald-Hartwig cross-coupling reaction on a halogenated pyrimidoindole precursor. The reaction starts well but then stalls, leading to incomplete conversion. Could this be catalyst deactivation?
Answer: Yes, catalyst deactivation is a significant concern in palladium-catalyzed cross-coupling reactions, especially with nitrogen-rich heterocyclic substrates like pyrimidoindoles.[12][13]
-
Understanding the Deactivation Pathways:
-
Coordination Poisoning: The pyrimidoindole core contains multiple nitrogen atoms with lone pairs of electrons. These can act as strong ligands for the palladium catalyst, leading to the formation of stable, inactive palladium complexes. This effectively removes the catalyst from the active catalytic cycle.
-
Reductive Elimination of Pd(0) to form Palladium Black: At high temperatures or with certain ligands, the active Pd(0) species can aggregate and precipitate as inactive palladium black.
-
Oxidative Addition of Substrate to Ligand: In some cases, the substrate can react directly with the phosphine ligand, leading to ligand degradation and catalyst deactivation.
-
-
Strategies to Mitigate Catalyst Deactivation:
-
Ligand Choice is Critical:
-
Bulky, Electron-Rich Ligands: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). These ligands promote the desired reductive elimination step and sterically hinder the coordination of the pyrimidoindole nitrogen atoms to the palladium center.
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong sigma-donors and can form very stable bonds with palladium, making the catalyst more robust and resistant to deactivation.
-
-
Optimization of Reaction Conditions:
-
Temperature Control: Avoid excessively high temperatures, which can promote catalyst decomposition.
-
Base Selection: The choice of base can be crucial. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over stronger bases (e.g., NaOtBu) as they can be less likely to promote side reactions that lead to catalyst deactivation.
-
Solvent: Use anhydrous, degassed solvents to prevent side reactions with water or oxygen that can deactivate the catalyst.
-
-
Catalyst Loading:
-
While it may seem counterintuitive, sometimes a slightly higher catalyst loading can compensate for a low level of deactivation and drive the reaction to completion.
-
-
-
Protocol: Screening for Optimal Cross-Coupling Conditions
-
Setup: In a glovebox, prepare an array of reaction vials.
-
Reactants: To each vial, add the halogenated pyrimidoindole (1.0 eq), the boronic acid/ester or amine (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst/Ligand: Add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (4-10 mol%) to each vial. Screen a variety of ligands (e.g., SPhos, XPhos, an NHC ligand).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene, dioxane).
-
Reaction: Seal the vials and heat to the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reactions by TLC or LC-MS at regular intervals to assess conversion and identify the most promising conditions.
-
References
-
Feng, Y., Xie, X.Y., Yang, Y.Q., Sun, Y.T., Ma, W.H., Zhou, P.J., Li, Z.Y., Liu, H.Q., Wang, Y.F., & Huang, Y.S. (2019). Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion. European Journal of Medicinal Chemistry, 174, 181–197. [Link]
-
Fares, I., Chagraoui, J., Gareau, Y., et al. (2014). Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. Science, 345(6203), 1509-1512. [Link]
-
Li, J., et al. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules, 25(21), 5183. [Link]
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Feng, Y., et al. (2019). Synthesis and evaluation of pyrimidoindole analogs in umbilical cord blood ex vivo expansion. PubMed. [Link]
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Fares, I., et al. (2014). Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. ResearchGate. [Link]
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Hernández-Vázquez, E., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances. [Link]
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Anonymous. (n.d.). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis. [Link]
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Fares, I., et al. (2014). Cord blood expansion. Pyrimidoindole derivatives are agonists of human hematopoietic stem cell self-renewal. PubMed. [Link]
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Anonymous. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
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Chekshin, N., et al. (2011). Why Do Some Fischer Indolizations Fail? PMC. [Link]
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Anonymous. (2025). Current Challenges in Catalysis. AZoNano. [Link]
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Anonymous. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
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Anonymous. (2018). Overcoming Challenges in Complex Peptide Purification. Neuland Labs. [Link]
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Anonymous. (2017). Starting Materials For Active Substances Redefinition of GMP-Starting Materials. European Medicines Agency. [Link]
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Anonymous. (2025). Deep eutectic solvent-promoted sustainable synthesis of 4H-pyrimido [2,1-b] benzothiazoles via multicomponent reactions. ResearchGate. [Link]
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Anonymous. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. [Link]
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Anonymous. (2017). API starting materials - New Q&A document for ICH Q11. gmp-compliance.org. [Link]
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Anonymous. (2021). Problems with Fischer indole synthesis. Reddit. [Link]
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Anonymous. (2023). Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. MDPI. [Link]
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Anonymous. (2021). Current trends and challenges in the downstream purification of bispecific antibodies. Antibody Therapeutics. [Link]
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Anonymous. (2026). Late-Stage C–H Arylation of Azepinoindole via Pd/Cu Catalysis: A Step Efficient and Convergent Synthesis of Rucaparib. ResearchGate. [Link]
-
Anonymous. (n.d.). Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
-
Anonymous. (2017). Pyrimidoindole derivative UM171 enhances derivation of hematopoietic progenitor cells from human pluripotent stem cells. ResearchGate. [Link]
-
O'Mara, B. (2024). Solving Complex mAb Purification Challenges. Scorpius BioManufacturing. [Link]
-
Anonymous. (2008). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]
-
Anonymous. (2002). Solid-phase synthesis and inhibitory effects of some pyrido[1,2-c]pyrimidine derivatives on leukocyte formations and experimental inflammation. PubMed. [Link]
-
Hughes, D. L. (2021). Fischer Indole Synthesis. ResearchGate. [Link]
-
Bartholomew, C. H. (2016). Advances in Catalyst Deactivation and Regeneration. MDPI. [Link]
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Technical Support Center: Pyrimido[4,5-b]indole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of pyrimido[4,5-b]indoles. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. Here, we address common challenges, with a specific focus on identifying and mitigating the formation of unwanted byproducts. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to troubleshoot effectively and optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of pyrimido[4,5-b]indoles. The question-and-answer format is designed to help you quickly diagnose and solve issues in your workflow.
Question 1: My reaction yields are consistently low, and TLC analysis shows a complex mixture of products. What are the likely causes and how can I improve the outcome?
Answer:
Low yields and the formation of multiple byproducts in pyrimido[4,5-b]indole syntheses, particularly in multi-component reactions (MCRs), are common challenges that often point to issues with reaction conditions or starting material stability.
Causality Analysis:
-
Incomplete Reaction & Intermediate Accumulation: Many syntheses proceed through a series of equilibrium steps. For instance, in a common route involving an aldehyde, an active methylene indole derivative (like oxindole), and a nitrogen source (like urea or ammonium iodide), the reaction follows a sequence of condensation, addition, and cyclization.[1] If any step is slow or reversible, intermediates can accumulate. The initial Knoevenagel or aldol condensation product is a frequent culprit.
-
Thermal Degradation: Overheating is a primary cause of byproduct formation. While higher temperatures can accelerate the desired reaction, they often lead to decomposition and complex side reactions, especially with prolonged reaction times.[1] This is particularly true under solvent-free conditions, where localized overheating can occur.
-
Sub-optimal Catalyst Performance: In catalyzed reactions, insufficient catalyst loading or catalyst deactivation can stall the reaction, leading to a mixture of starting materials and intermediates. For Lewis acid catalysts like Yb(OTf)₃, moisture can be detrimental to activity.
-
Poor Solubility: The pyrimido[4,5-b]indole core is often planar and poorly soluble in many common organic solvents.[2] If the product precipitates from the reaction mixture before the reaction is complete, this can lead to low yields and a heterogeneous mixture that is difficult to analyze and purify.
Troubleshooting Protocol & Solutions:
-
Step 1: Rigorous Reaction Monitoring: Do not rely solely on the prescribed reaction time. Run TLC or LC-MS analysis at regular intervals (e.g., every 30-60 minutes) to track the consumption of starting materials and the appearance of the desired product and any major byproducts.
-
Step 2: Temperature Optimization:
-
Begin by running the reaction at a lower temperature than initially prescribed (e.g., reduce from 100°C to 80°C). While this may require a longer reaction time, it often provides a cleaner reaction profile.[1]
-
If high temperatures are necessary, ensure uniform heating using a well-stirred oil bath and consider adding a high-boiling, inert solvent (e.g., 1,2-dichlorobenzene, DMSO) to moderate the temperature, even in "solvent-free" protocols.[3]
-
-
Step 3: Explore Alternative Energy Sources: Ultrasound-assisted synthesis can be an excellent alternative to conventional heating. Sonication promotes the reaction through cavitation, often at lower bulk temperatures, which can significantly reduce thermal byproduct formation and shorten reaction times.[2][4]
-
Step 4: Solvent Screening: If solubility is an issue, conduct small-scale trials in different high-boiling polar aprotic solvents like DMF, DMAc, or NMP. While purification may be more complex, a homogeneous reaction is often more efficient.
Question 2: I am observing a significant byproduct with a mass corresponding to the initial aldehyde-oxindole adduct. How can I drive the reaction to completion?
Answer:
The accumulation of the initial condensation product (an arylidene-oxindole intermediate) indicates that the subsequent Michael addition of the nitrogen source (e.g., urea) and/or the final cyclization/dehydration/oxidation cascade is the rate-limiting step.
Mechanistic Insight:
The overall synthesis can be visualized as a tandem reaction. The first stage is a reversible condensation. The second stage involves the nucleophilic attack of your nitrogen source onto this intermediate, followed by cyclization. If the second stage is slow, the intermediate will be a major component of the reaction mixture.
Workflow Diagram: Multi-Component Reaction Pathway & Bottlenecks
Caption: Key steps in a common MCR for pyrimido[4,5-b]indole synthesis.
Troubleshooting Protocol & Solutions:
-
Increase Nucleophile Equivalents: Try increasing the equivalents of the nitrogen source (e.g., from 1.2 eq. of urea to 2.0 eq.). This can push the Michael addition equilibrium forward.
-
Catalyst Choice: The Lewis acidity of the catalyst is crucial. Ytterbium(III) triflate is effective for activating the carbonyl for the initial condensation and the Michael acceptor for the addition step.[1] Ensure the catalyst is anhydrous and consider screening other Lewis acids (e.g., Sc(OTf)₃, InCl₃) if the problem persists.
-
Sequential Addition: Instead of a one-pot approach, try a two-step sequence. First, synthesize and isolate the arylidene-oxindole intermediate. Then, subject this purified intermediate to the reaction conditions with the nitrogen source. This allows you to optimize the challenging second step independently.
Question 3: My synthesis involves a Vilsmeier-Haack reaction on a pyrimido[4,5-b]quinolindione precursor, but I'm isolating a chlorinated byproduct instead of the expected β-chlorovinyl aldehyde. What is happening?
Answer:
This is a known side reaction when using excess Vilsmeier-Haack (VH) reagent on certain heterocyclic systems.[4] The VH reagent (formed from POCl₃ and DMF) is not only a formylating agent but also a potent chlorinating agent, especially at elevated temperatures or with prolonged reaction times.
Mechanistic Explanation:
The desired reaction involves electrophilic attack of the Vilsmeier reagent at an electron-rich position. However, the HCl released during the reaction can catalyze the enolization of a keto group on the pyrimidine ring. This enol can then be trapped by the excess reagent or chloride ions, leading to a nucleophilic substitution of the hydroxyl group with a chlorine atom, followed by aromatization of the ring.
Workflow Diagram: Vilsmeier-Haack Reaction - Desired vs. Side Reaction
Caption: Competing formylation and chlorination pathways in a VH reaction.
Troubleshooting Protocol & Solutions:
-
Control Stoichiometry: The most critical factor is the molar ratio of the VH reagent. Use a minimal excess, or even slightly substoichiometric amounts, of the reagent. A 2:1 molar ratio of DMF to POCl₃ is often sufficient for formylation.[2] Avoid large excesses (e.g., 3:2 DMF/POCl₃), which favor chlorination.[4]
-
Temperature Control: Prepare the VH reagent at 0°C and add the substrate slowly while maintaining the low temperature. Allow the reaction to proceed at room temperature or with minimal heating only if necessary, while carefully monitoring for the formation of the byproduct.
-
Reaction Time: Minimize the reaction time. As soon as TLC/LC-MS shows consumption of the starting material, work up the reaction immediately. Prolonged exposure to the acidic and chlorinating conditions will favor the side reaction.
Frequently Asked Questions (FAQs)
What are the most common classes of byproducts in pyrimido[4,5-b]indole synthesis?
The byproducts encountered largely depend on the synthetic route. Below is a summary table for common MCR pathways.
| Byproduct Class | Potential Structure/Identity | Probable Cause | Recommended Solution |
| Unreacted Intermediates | Arylidene-oxindole; Open-chain ureide | Incomplete reaction; Rate-limiting cyclization | Optimize temperature; Increase equivalents of nitrogen source; Change catalyst |
| Starting Material Dimers | Self-condensation product of aldehyde or active methylene compound | Slow primary reaction pathway allowing side reactions to compete | Ensure catalyst is active; Use a more reactive nitrogen source |
| Oxidative Byproducts | Over-oxidized or degraded aromatic rings | Harsh oxidizing conditions (e.g., excess I₂, O₂)[3]; High temperature | Use stoichiometric oxidants; Run under an inert atmosphere if oxidation is not the final step |
| Hydrolysis Products | Ring-opened products from hydrolysis of imines or amides | Acidic or basic workup conditions with water present | Perform a non-aqueous workup; Neutralize the reaction mixture carefully before extraction |
| Regioisomers | Incorrect annulation of the pyrimidine ring | Use of unsymmetrical precursors (e.g., unsymmetrical amidines) | Use highly regioselective reactions; Employ starting materials with blocking groups to direct cyclization |
How can I improve the purification of my final pyrimido[4,5-b]indole product?
Purification can be challenging due to the typically poor solubility and high melting points of these compounds.
-
Column Chromatography: If the product is soluble enough, chromatography on neutral alumina can be more effective than silica gel, especially for these nitrogen-rich basic compounds.[3] Use solvent systems like petroleum ether/ethyl acetate or DCM/methanol.
-
Recrystallization: This is often the best method for obtaining high-purity material. Finding a suitable solvent is key. Try high-boiling solvents like DMF, DMAc, or acetic acid, from which the product will crystallize upon cooling. Sometimes, a solvent/anti-solvent system (e.g., dissolving in minimal hot DMF and adding ethanol or water to induce crystallization) works well.
-
Washing/Trituration: Crude products can often be purified significantly by washing or triturating with solvents that dissolve the byproducts but not the desired product. Common choices include hot ethanol, ethyl acetate, or diethyl ether.
References
-
Li, T., et al. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts. Available at: [Link]
-
Pérez-Márquez, A., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. Available at: [Link]
-
Li, T., et al. (2023). (PDF) Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. ResearchGate. Available at: [Link]
-
Baruah, P., et al. (2014). One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition. Tetrahedron Letters. Available at: [Link]
-
Kamal, A., et al. (2017). Design, Synthesis, and Structure–Activity Relationships of Pyrimido[4,5-b]indole-4-amines as Microtubule Depolymerizing Agents that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry. Available at: [Link]
-
Pérez-Márquez, A., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. Royal Society Open Science. Available at: [Link]
Sources
Technical Support Center: Purification of 3H-Pyrimido[4,5-b]indol-4(9H)-one Analogs
Welcome to the technical support center for the purification of 3H-pyrimido[4,5-b]indol-4(9H)-one analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established protocols and field-proven insights, this resource provides troubleshooting guides and frequently asked questions to ensure the successful isolation of your target molecules.
Introduction to Purification Challenges
The unique fused heterocyclic structure of 3H-pyrimido[4,5-b]indol-4(9H)-ones presents a distinct set of purification challenges. These molecules, often synthesized through multi-component reactions, can be accompanied by a variety of impurities, including unreacted starting materials, intermediates, and side-products.[1][2][3] Furthermore, their often-planar and heteroaromatic nature can lead to poor solubility in common organic solvents and a tendency to streak during chromatographic purification. This guide will provide systematic approaches to overcome these obstacles.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is poorly soluble in common chromatography solvents like ethyl acetate/hexane. What should I do?
A1: This is a common issue due to the planar and often rigid structure of the pyrimido[4,5-b]indole core.
-
Initial Dissolution: Try dissolving your crude product in a small amount of a stronger, more polar solvent like dichloromethane (DCM) or a mixture of DCM with a few drops of methanol before adsorbing it onto silica gel for dry loading.[4]
-
Alternative Solvent Systems: For chromatography, consider more polar solvent systems. A gradient elution with DCM/methanol or chloroform/methanol can be effective.
-
Solubility Enhancement: In some cases, converting the analog to a salt (e.g., hydrochloride salt) can significantly improve solubility in polar solvents, which can be beneficial for both purification and subsequent biological assays.[5]
Q2: I am observing significant streaking of my compound on the TLC plate and during column chromatography. How can I resolve this?
A2: Streaking is often caused by interactions between the basic nitrogen atoms in the pyrimidine and indole rings and the acidic silanol groups on the silica gel surface.
-
Use of Neutral Alumina: Consider using neutral alumina instead of silica gel for your column chromatography. This can mitigate the acidic interactions and lead to better separation.[1]
-
Addition of a Base: If you must use silica gel, adding a small amount of a basic modifier to your eluent can significantly improve peak shape. Typically, 0.1-1% triethylamine (Et3N) or pyridine is added to the solvent system.
-
Solvent System Optimization: Ensure your chosen solvent system provides adequate solubility for your compound. Poor solubility can also contribute to streaking.
Q3: What are the most common impurities I should expect from a multi-component synthesis of this compound analogs?
A3: The impurity profile will depend on the specific synthetic route, but common impurities from multi-component reactions include:
-
Unreacted Starting Materials: Such as the initial aldehyde, indole, and urea/guanidine derivatives.[2][3]
-
Intermediates: Incomplete cyclization can lead to the presence of intermediates.
-
Side-Products: Over-oxidation, dimerization, or other side reactions can occur, especially at elevated temperatures.[3] Careful monitoring of reaction conditions is crucial to minimize these.
Troubleshooting Guides
Problem 1: Co-elution of the Product with a Persistent Impurity
Scenario: After column chromatography, your desired this compound analog is still contaminated with an impurity that has a very similar Rf value.
Causality Analysis: This often occurs when the impurity has a similar polarity and functional group profile to your target compound. This could be a regioisomer, a closely related side-product, or an unreacted starting material with similar chromatographic behavior.
Troubleshooting Workflow:
Caption: Troubleshooting co-elution issues.
Step-by-Step Protocol:
-
Characterize the Impurity: If possible, use LC-MS or NMR of the impure fraction to identify the mass and key structural features of the co-eluting species. This will provide clues to its identity.
-
Modify Chromatographic Conditions:
-
Change the Stationary Phase: If you are using silica gel, switch to neutral alumina or even reverse-phase (C18) silica. The different surface chemistry can alter the elution order.
-
Alter the Mobile Phase: A complete change in the solvent system can be effective. For example, if you are using an ethyl acetate/hexane system, try a DCM/methanol or a toluene/acetone system. The different solvent-solute interactions can improve separation.
-
Employ a Shallow Gradient: A very slow, shallow gradient during column chromatography can sometimes resolve closely eluting compounds.
-
-
Recrystallization: This is a powerful technique for removing small amounts of impurities.
-
Solvent Screening: Systematically screen for a suitable recrystallization solvent or solvent pair. The ideal solvent will dissolve your compound sparingly at room temperature but completely at an elevated temperature, while the impurity remains either fully soluble or insoluble. Common solvents to try include ethanol, isopropanol, acetonitrile, or mixtures like DCM/hexane or ethyl acetate/heptane.[4]
-
Problem 2: Product Decomposition on Silica Gel
Scenario: You notice the appearance of new, often more polar, spots on your TLC plate after spotting your crude product, and the recovery from your silica gel column is low.
Causality Analysis: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups on your this compound analog. The indole nitrogen, in particular, can be susceptible to oxidation or other acid-catalyzed reactions.
Troubleshooting Workflow:
Caption: Addressing product decomposition during chromatography.
Step-by-Step Protocol:
-
Confirm Silica Gel Sensitivity: Spot your crude product on a TLC plate and let it sit for 30-60 minutes before eluting. If new spots appear or the original spot diminishes, your compound is likely sensitive to silica gel.
-
Switch to a Neutral Stationary Phase: As mentioned previously, neutral alumina is an excellent alternative to silica gel for acid-sensitive compounds.[1]
-
Deactivate the Silica Gel: If you must use silica gel, you can try to "deactivate" it by pre-treating it with a solution of your eluent containing 1-2% triethylamine, then re-packing the column. This will neutralize some of the acidic sites.
-
Alternative Purification Methods:
-
Recrystallization: If your product is of reasonable purity (>90%), direct recrystallization from the crude mixture may be the best approach to avoid chromatography altogether.
-
Preparative HPLC: For high-value or particularly challenging separations, preparative High-Performance Liquid Chromatography (HPLC) on a C18 column can provide excellent resolution.
-
Problem 3: Difficulty in Inducing Crystallization
Scenario: Your this compound analog remains as an oil or amorphous solid after purification and resists attempts at crystallization.
Causality Analysis: The presence of even small amounts of impurities can inhibit crystal lattice formation. Additionally, the inherent properties of the molecule, such as conformational flexibility in side chains, can make crystallization challenging.
Troubleshooting Workflow:
Caption: A systematic approach to induce crystallization.
Step-by-Step Protocol:
-
Ensure High Purity: The first and most critical step is to ensure your material is as pure as possible. Re-purify by column chromatography if necessary.
-
Systematic Solvent Screening:
-
Single Solvents: In small vials, dissolve a few milligrams of your compound in a minimal amount of various hot solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate). Allow the solutions to cool slowly to room temperature, then in a refrigerator or freezer.
-
Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (e.g., DCM, ethyl acetate) and slowly add an "anti-solvent" (a solvent in which your compound is insoluble, e.g., hexane, heptane, diethyl ether) dropwise until the solution becomes slightly cloudy. Warm the mixture until it becomes clear again, then allow it to cool slowly.
-
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the vial with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny crystal to a saturated solution of your compound. This "seed" crystal will act as a template for further crystal growth.
-
Slow Evaporation: Loosely cap the vial containing a solution of your compound and allow the solvent to evaporate slowly over several days.
-
Data Summary Table
| Challenge | Probable Cause(s) | Recommended Solution(s) |
| Poor Solubility | Planar, rigid core structure | Use stronger solvents (DCM, MeOH), consider salt formation. |
| Chromatographic Streaking | Interaction with acidic silica | Use neutral alumina, add base (Et3N) to eluent. |
| Co-elution of Impurities | Similar polarity of product and impurity | Change stationary phase (alumina, C18), alter mobile phase, recrystallize. |
| Product Decomposition | Acidity of silica gel | Use neutral alumina, deactivate silica, consider non-chromatographic methods. |
| Crystallization Failure | Residual impurities, inherent molecular properties | Ensure high purity, systematic solvent screening, induce crystallization (scratching, seeding). |
References
-
Li, T., Mao, G., Deng, G.-J., Xiao, F., & He, F. (2023). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Catalysts, 13(3), 623. [Link]
- Maiti, B., & Biswas, S. (2025). One-pot multi-component synthesis of pyrimido[4,5-b]indoles in solvent-free condition.
- Zhang, et al. (2012). Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 55(24), 11005-11016.
-
Shirley, D. A., & Lehto, E. (2012). Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells. Journal of Medicinal Chemistry, 55(24), 11005–11016. [Link]
-
Vargas-Cisneros, J. M., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 14(12), 8209-8219. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N4-(Substituted phenyl)-N4-alkyl/desalkyl-9H-pyrimido[4,5-b]indole-2,4-diamines and Identification of New Microtubule Disrupting Compounds that are Effective against Multidrug Resistant Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3H-Pyrimido[4,5-B]indol-4(9H)-one Derivatives and Established RET Inhibitors in Oncology Research
A Technical Guide for Researchers and Drug Development Professionals
The Rearranged during Transfection (RET) proto-oncogene, a receptor tyrosine kinase, has emerged as a critical therapeutic target in various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinomas.[1][2] Activating mutations and chromosomal rearrangements in the RET gene lead to constitutive kinase activity, driving tumor growth and proliferation.[1][2] This has spurred the development of targeted RET inhibitors, with several agents now clinically approved. This guide provides a detailed comparison of a novel class of inhibitors, the 3H-Pyrimido[4,5-B]indol-4(9H)-one derivatives (a prominent example being the 9H-pyrimido[4,5-b]indole scaffold), against established RET inhibitors: the multi-kinase inhibitors Vandetanib and Cabozantinib, and the highly selective inhibitors Selpercatinib and Pralsetinib.[1][3]
The RET Signaling Pathway: A Key Oncogenic Driver
The RET receptor, upon binding to its glial cell line-derived neurotrophic factor (GDNF) family ligands and co-receptors, dimerizes and autophosphorylates key tyrosine residues. This initiates a cascade of downstream signaling through pathways such as RAS/MAPK, PI3K/AKT, and PLCγ, which are crucial for cell survival, proliferation, and differentiation.[1][2] In cancer, alterations in the RET gene lead to ligand-independent activation of these pathways, resulting in uncontrolled cell growth.
Caption: Simplified RET Signaling Pathway.
A New Contender: 9H-Pyrimido[4,5-b]indole Derivatives
Recent research has identified 9H-pyrimido[4,5-b]indole derivatives as a novel class of RET inhibitors.[1] A key study synthesized and evaluated a series of these compounds, revealing their potential as potent inhibitors of RET kinase.[1] Notably, this scaffold was also found to exhibit activity against Tropomyosin receptor kinase (TRK), suggesting a potential for dual RET/TRK inhibition.[1] This could be advantageous in tumors with both RET and TRK alterations or as a strategy to overcome resistance mechanisms involving TRK signaling.[1]
Established RET Inhibitors: A Snapshot
The current landscape of RET-targeted therapies includes both multi-kinase and highly selective inhibitors.
-
Vandetanib and Cabozantinib: These are multi-kinase inhibitors (MKIs) with activity against RET, as well as other receptor tyrosine kinases such as VEGFR2.[3][4] While effective, their broader activity profile can lead to off-target toxicities.[4]
-
Selpercatinib and Pralsetinib: These are next-generation, highly selective RET inhibitors designed to be more potent against RET and have a better safety profile compared to MKIs.[3][5] They have demonstrated significant clinical activity in patients with RET-altered cancers.[3]
Head-to-Head Comparison: Potency and Selectivity
A direct comparison of the inhibitory activity of these compounds is crucial for understanding their therapeutic potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) data. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | RET IC50 (nM) | VEGFR2 IC50 (nM) | Notes | Reference(s) |
| 9H-Pyrimido[4,5-b]indole Derivative (Lead Compound) | 270 - 370 | Not Reported | Dual activity against TRKA also observed. | [1] |
| Vandetanib | 130 | 40 | Multi-kinase inhibitor. | [6] |
| Cabozantinib | 5.2 | 0.035 | Potent multi-kinase inhibitor. | |
| Selpercatinib | 0.92 - 67.8 | >10,000 | Highly selective for RET over VEGFR2. | [5] |
| Pralsetinib | ~10 (cellular) | 80 (cellular) | Highly selective for RET. | [3] |
The data indicates that while the initial 9H-pyrimido[4,5-b]indole derivatives show promise, their potency against wild-type RET in biochemical assays is currently lower than that of the approved selective inhibitors, Selpercatinib and Pralsetinib. However, the dual RET/TRK activity of the novel scaffold presents an interesting avenue for further optimization.[1] The multi-kinase inhibitors, Vandetanib and Cabozantinib, show potent RET inhibition but also significant activity against VEGFR2, which contributes to their side-effect profile.[3][4][6]
Addressing Resistance: The Challenge of Gatekeeper Mutations
A significant challenge in targeted cancer therapy is the emergence of drug resistance, often through secondary mutations in the target kinase. In RET, the "gatekeeper" mutation V804M can confer resistance to some inhibitors.[7] While there is no specific data on the activity of 9H-pyrimido[4,5-b]indole derivatives against RET mutants, the development of inhibitors that can overcome such resistance is a key goal in the field.[7] Selpercatinib and Pralsetinib were designed to have activity against common RET resistance mutations.[8]
Experimental Evaluation of RET Inhibitors: A Methodological Overview
The preclinical evaluation of RET inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of the RET kinase. A common method is the Lanthascreen™ Eu Kinase Binding Assay.
Caption: Lanthascreen™ Kinase Binding Assay Workflow.
Protocol Outline: Lanthascreen™ Eu Kinase Binding Assay
-
Reagent Preparation: Prepare a solution of the test compound at various concentrations. Prepare solutions of RET kinase, a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody.
-
Assay Plate Setup: Add the RET kinase and the test compound to the wells of a microplate and incubate to allow for binding.
-
Tracer and Antibody Addition: Add the fluorescent tracer and the europium-labeled antibody to the wells.
-
Incubation: Incubate the plate to allow the tracer to bind to any unbound kinase and the antibody to bind to the kinase.
-
Signal Detection: Measure the Förster Resonance Energy Transfer (FRET) signal. A high FRET signal indicates no inhibition, as the tracer and antibody are in close proximity. A low FRET signal indicates that the test compound has displaced the tracer, preventing FRET.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Cellular Assays: Assessing On-Target Effects
Cell-based assays are essential to confirm that the inhibitor can enter cells and inhibit RET signaling in a more physiologically relevant context.
Western Blotting for Phospho-RET
This technique is used to measure the levels of phosphorylated RET, a direct indicator of its activation state.
Protocol Outline: Western Blotting
-
Cell Culture and Treatment: Culture a RET-driven cancer cell line (e.g., a cell line with a RET fusion) and treat the cells with varying concentrations of the inhibitor.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated RET (p-RET). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: Add a chemiluminescent substrate and detect the signal. The intensity of the signal corresponds to the amount of p-RET.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on RET phosphorylation. A loading control (e.g., total RET or a housekeeping protein) is used to normalize the data.
Cell Viability Assays
These assays measure the effect of the inhibitor on the proliferation and survival of cancer cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.
Protocol Outline: CellTiter-Glo® Assay
-
Cell Seeding: Seed a RET-driven cancer cell line into a multi-well plate.
-
Compound Treatment: Treat the cells with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for a set period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active cells).
-
Signal Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the GI50 value, the concentration of the compound that inhibits 50% of cell growth.
In Vivo Xenograft Models
To evaluate the anti-tumor efficacy of a RET inhibitor in a living organism, xenograft models are commonly used.[9] This involves implanting human cancer cells into immunocompromised mice.[9]
Protocol Outline: Xenograft Efficacy Study
-
Cell Implantation: Inject a suspension of a human RET-driven cancer cell line subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the RET inhibitor (e.g., by oral gavage) and a vehicle control daily.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a maximum allowed size.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
The development of RET inhibitors has significantly improved the treatment landscape for patients with RET-altered cancers. While the highly selective inhibitors Selpercatinib and Pralsetinib represent a major advancement over multi-kinase inhibitors, the emergence of resistance remains a clinical challenge.[1] The novel 9H-pyrimido[4,5-b]indole scaffold, with its dual RET/TRK inhibitory activity, presents a promising new direction for the development of next-generation RET inhibitors.[1] Further optimization of this scaffold to improve potency and to address known resistance mutations will be critical. The comprehensive preclinical evaluation using the experimental workflows described in this guide is essential to identify the most promising candidates for clinical development and to ultimately provide more effective therapies for patients with RET-driven cancers.
References
-
Acharya, B., Saha, D., Garcia Garcia, N., Armstrong, D., Jabali, B., Hanafi, M., Frett, B., & Ryan, K. R. (2024). Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors. Bioorganic & Medicinal Chemistry, 101, 117749. [Link]
-
Regua, R. K., Najjar, M., & Lo, H. W. (2022). RET signaling pathway and RET inhibitors in human cancer. Frontiers in Oncology, 12, 965583. [Link]
-
Subbiah, V., Shen, T., Terzyan, S. S., Liu, X., Hu, X., Patel, K. P., ... & Meric-Bernstam, F. (2021). Structural basis of acquired resistance to selpercatinib and pralsetinib mediated by non-gatekeeper RET mutations. Annals of Oncology, 32(2), 261-268. [Link]
-
Drilon, A., Fu, S., Patel, M. R., Fakih, M., Wang, D., Olszanski, A. J., ... & Subbiah, V. (2023). Efficacy and safety of pralsetinib in patients with advanced RET fusion-positive solid tumors: update from the ARROW trial. Journal of Clinical Oncology, 41(16_suppl), 3009-3009. [Link]
-
Drilon, A., Rekhtman, N., Arcila, M., Wang, L., Ni, A., Albano, M., ... & Riely, G. J. (2016). Cabozantinib in patients with advanced RET-rearranged non-small-cell lung cancer: an open-label, single-centre, phase 2, single-arm trial. The Lancet Oncology, 17(12), 1653-1660. [Link]
-
Newton, A., et al. (2016). Identification of selective inhibitors of RET and comparison with current clinical candidates through development and validation of a robust screening cascade. F1000Research, 5. [Link]
-
Middelschulte, V., et al. (2023). Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect. International Journal of Molecular Sciences, 24(3), 2312. [Link]
-
Hidalgo, M., et al. (2014). Patient-derived xenograft models: an emerging platform for translational cancer research. Cancer discovery, 4(9), 998-1013. [Link]
-
Carlomagno, F., et al. (2002). ZD6474, an orally available inhibitor of KDR tyrosine kinase activity, efficiently blocks oncogenic RET kinases. Cancer Research, 62(24), 7284-7290. [Link]
-
Subbiah, V., et al. (2020). Selpercatinib in RET Fusion–Positive Non–Small-Cell Lung Cancer. New England Journal of Medicine, 383(9), 813-824. [Link]
-
Gainor, J. F., et al. (2021). Pralsetinib for RET fusion-positive non-small-cell lung cancer (ARROW): a multi-cohort, open-label, phase 1/2 study. The Lancet Oncology, 22(7), 959-969. [Link]
-
Bio-Rad Laboratories. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ RET Kinase Assay Kit. [Link]
-
Solomon, B. J., et al. (2020). Selpercatinib in RET-mutant medullary thyroid cancer. New England Journal of Medicine, 383(9), 825-835. [Link]
-
Wirth, L. J., et al. (2021). Pralsetinib in RET-mutant medullary thyroid cancer. New England Journal of Medicine, 385(1), 29-39. [Link]
-
Zhang, S., et al. (2022). Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose. Journal of Medicinal Chemistry, 65(2), 1536-1551. [Link]
-
Hadoux, J., et al. (2023). Selpercatinib versus cabozantinib or vandetanib in advanced RET-mutant medullary thyroid cancer. New England Journal of Medicine, 389(18), 1667-1678. [Link]
-
Wells, S. A., et al. (2012). Vandetanib in patients with locally advanced or metastatic medullary thyroid cancer: a randomized, double-blind phase III trial. Journal of Clinical Oncology, 30(2), 134-141. [Link]
-
Drilon, A., et al. (2020). Selpercatinib in patients with RET fusion–positive non–small-cell lung cancer. New England Journal of Medicine, 383(9), 813-824. [Link]
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- 2. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cabozantinib, Vandetanib, Pralsetinib and Selpercatinib as Treatment for Progressed Medullary Thyroid Cancer with a Main Focus on Hypertension as Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selpercatinib outperforms cabozantinib and vandetanib in RET-mutant medullary thyroid cancer - BJMO [bjmo.be]
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The Emergence of Pyrimido[5,4-b]indoles as Potent and Selective Small-Molecule TLR4 Agonists: A Comparative Guide
For researchers, scientists, and drug development professionals in immunology and oncology, the quest for novel, potent, and safe vaccine adjuvants and immunotherapeutics is a perpetual frontier. Toll-like receptor 4 (TLR4) has long been a focal point of this pursuit, given its critical role in orchestrating the innate immune response and bridging it to adaptive immunity. While macromolecular TLR4 agonists like Monophosphoryl Lipid A (MPLA) have achieved clinical success, the development of synthetic, small-molecule agonists offers distinct advantages in terms of structural optimization, manufacturing scalability, and stability.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of a promising class of non-lipid-like, small-molecule TLR4 agonists: the pyrimido[5,4-b]indoles. We will objectively compare their performance with other alternatives, supported by experimental data and detailed methodologies, to provide a comprehensive resource for the scientific community.
The Therapeutic Promise of TLR4 Agonism
TLR4, in conjunction with its co-receptor MD-2, recognizes pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[2] This recognition triggers a signaling cascade that culminates in the activation of transcription factors such as NF-κB and IRF3, leading to the production of pro-inflammatory cytokines, chemokines, and type I interferons.[3] This potent immune activation makes TLR4 agonists highly attractive as:
-
Vaccine Adjuvants: To enhance the immunogenicity of weakly antigenic vaccines and to shape the desired T-cell response.[4]
-
Cancer Immunotherapy: To activate anti-tumor immunity and overcome the immunosuppressive tumor microenvironment.[5]
-
Immunomodulators: For the treatment of certain infectious diseases and potentially for modulating inflammatory responses.[6]
Pyrimido[5,4-b]indoles: A Novel Scaffold for TLR4 Activation
The discovery of pyrimido[5,4-b]indoles as TLR4 agonists stemmed from high-throughput screening campaigns aimed at identifying small molecules that could activate the NF-κB pathway.[2] This class of compounds is particularly noteworthy for being "non-lipid-like," a significant departure from the structure of the natural TLR4 ligand, LPS, and its derivatives.[2] This structural distinction presents opportunities for developing TLR4 agonists with potentially different pharmacological profiles and improved drug-like properties.
Understanding the Structure-Activity Landscape
Systematic SAR studies have been conducted to elucidate the key structural features of the pyrimido[5,4-b]indole scaffold required for potent TLR4 agonism. These studies have primarily focused on modifications at the C2, N3, N5, and C8 positions of the core ring system.[7][8]
| Position of Modification | Structural Change | Impact on TLR4 Agonist Activity | Key Insights |
| C2 (Carboxamide region) | Replacement of the thioether linkage with oxygen or nitrogen; chain extension. | Generally, a hydrophobic moiety of significant volume is crucial for activity.[2] | The nature of the linker and the substituent on the carboxamide are critical for potent agonism. |
| Phenyl and substituted phenyl carboxamides. | Can skew the cytokine profile towards a type I interferon response (IP-10) over pro-inflammatory cytokines (IL-6).[3] | Offers the potential to fine-tune the immune response. | |
| N3 | Substitution with various hydrophobic moieties. | A phenyl group is highly preferred for optimal activity.[2] | Strong steric and electronic constraints at this position. |
| N5 | Substitution with short alkyl groups (e.g., methyl). | Reduces cytotoxicity while maintaining TLR4 activity.[3] | A key position for improving the therapeutic index. |
| C8 | Substitution with aryl groups (e.g., phenyl, β-naphthyl). | Significantly enhances potency compared to the unsubstituted parent compound.[7][8] | Computational modeling suggests these groups form additional beneficial interactions with the TLR4/MD-2 complex.[7] |
The key takeaway from these SAR studies is that the pyrimido[5,4-b]indole scaffold is highly tunable, allowing for the optimization of potency, cytokine bias, and safety profiles through targeted chemical modifications.
Comparative Analysis: Pyrimido[5,4-b]indoles vs. Other TLR4 Agonists
To appreciate the potential of pyrimido[5,4-b]indoles, it is essential to compare them with other well-characterized TLR4 agonists.
| Agonist Class | Representative Compound(s) | Key Advantages | Key Limitations |
| Lipid A Analogs | Monophosphoryl Lipid A (MPLA) | Clinically validated as a safe and effective vaccine adjuvant.[4] | Complex structure, potential for batch-to-batch variability, and weaker agonist activity compared to LPS.[4] |
| Pyrimido[5,4-b]indoles | Compound 36 (C8-phenyl derivative) | Small molecule with high potential for structural optimization, scalability, and stability.[7] Can be tuned to elicit specific cytokine profiles.[3] | As synthetic small molecules, there is a greater potential for off-target effects that needs to be carefully evaluated.[1] |
| Neoseptins | Neoseptin-3 | Peptidomimetic with murine-specific TLR4 agonistic activity.[6] | Species-specificity limits its direct translational potential to humans. |
The pyrimido[5,4-b]indoles occupy a promising space, offering the biological activity of TLR4 agonism in a small-molecule format that is amenable to medicinal chemistry optimization.
Experimental Corner: Methodologies for Evaluating TLR4 Agonism
The following section provides detailed, step-by-step protocols for the key in vitro assays used to characterize and compare TLR4 agonists. These protocols are designed to be self-validating, with explanations for critical steps.
Experimental Workflow for TLR4 Agonist Characterization
Caption: A generalized workflow for the synthesis and evaluation of novel TLR4 agonists.
Protocol 1: NF-κB Reporter Assay using HEK-Blue™ TLR4 Cells
This assay provides a quantitative measure of TLR4 activation by assessing the downstream activation of the NF-κB signaling pathway.
Rationale: HEK-Blue™ TLR4 cells are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of TLR4 leads to the secretion of SEAP, which can be easily quantified colorimetrically.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture HEK-Blue™ hTLR4 cells according to the manufacturer's instructions in a humidified incubator at 37°C and 5% CO2.
-
On the day of the assay, harvest the cells and resuspend them in fresh, pre-warmed culture medium.
-
Plate the cells in a 96-well plate at a density of 5 x 10^4 cells per well in 180 µL of medium.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the pyrimido[5,4-b]indole compounds and control TLR4 agonists (e.g., LPS as a positive control, vehicle as a negative control) in culture medium.
-
Add 20 µL of the compound dilutions to the respective wells of the cell plate.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C and 5% CO2.[9]
-
-
SEAP Detection:
-
Data Analysis:
-
Calculate the fold induction of NF-κB activity relative to the vehicle control.
-
Plot the dose-response curves and determine the EC50 values for each compound.
-
Protocol 2: Cytokine Profiling by ELISA
This assay directly measures the production of key pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells in response to TLR4 agonist stimulation.
Rationale: The quantification of specific cytokines provides a more direct assessment of the inflammatory response induced by the TLR4 agonist and can reveal potential biases in the signaling pathway activated.
Step-by-Step Methodology:
-
Immune Cell Isolation and Culture:
-
Isolate primary immune cells, such as human peripheral blood mononuclear cells (PBMCs) or murine bone marrow-derived dendritic cells (BMDCs), using standard protocols.
-
Plate the cells in a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells per well) in 180 µL of complete culture medium.
-
-
Compound Stimulation:
-
Prepare dilutions of the test compounds and controls in culture medium.
-
Add 20 µL of the compound dilutions to the cells and incubate for 24 hours at 37°C and 5% CO2.[11]
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
-
ELISA Procedure (for TNF-α and IL-6):
-
Use commercially available ELISA kits for human or murine TNF-α and IL-6 and follow the manufacturer's instructions. A general protocol is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[12]
-
Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.[12]
-
Add the collected supernatants and standards to the plate and incubate for 2 hours at room temperature.[12]
-
Wash the plate and add the detection antibody, incubating for 1 hour at room temperature.[1]
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP), incubating for 30 minutes at room temperature.[13]
-
Wash the plate and add the substrate solution (e.g., TMB).[13]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of TNF-α and IL-6 in the cell supernatants based on the standard curve.
-
The Molecular Basis of Interaction: Insights from Computational Modeling
Computational modeling, particularly molecular docking, has been instrumental in understanding how pyrimido[5,4-b]indoles interact with the TLR4/MD-2 complex.[7] These studies suggest that the pyrimido[5,4-b]indole scaffold binds within the hydrophobic pocket of MD-2, the primary ligand-binding component of the TLR4 receptor complex.[14]
Key Findings from Molecular Docking Studies:
-
The C8-aryl substituents, which significantly enhance potency, are predicted to form additional hydrophobic and/or pi-stacking interactions at the interface of the TLR4/MD-2 complex.[7]
-
The overall binding mode of these small molecules is thought to induce a conformational change in the TLR4/MD-2 complex that facilitates receptor dimerization, the critical step in initiating downstream signaling.
A Representative Computational Workflow
Caption: A typical workflow for molecular docking studies of TLR4 agonists.
Future Directions and Concluding Remarks
The pyrimido[5,4-b]indoles represent a highly promising class of small-molecule TLR4 agonists with significant potential for further development. Their synthetic tractability and the detailed understanding of their SAR provide a solid foundation for the design of next-generation immunomodulators. Future research will likely focus on:
-
Optimizing for In Vivo Efficacy and Safety: Translating the in vitro potency and favorable cytokine profiles into in vivo efficacy in preclinical models of vaccination and cancer immunotherapy.
-
Exploring Novel Conjugates: Utilizing positions like N5 for the attachment of targeting moieties or for conjugation to antigens to create self-adjuvanting vaccines.[15]
-
Further Elucidating the Mechanism of Action: Investigating the precise molecular interactions with the TLR4/MD-2 complex and the downstream signaling pathways to better understand the observed cytokine biasing.
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Cruz, D. (2018, October 7). Dot Language (graph based diagrams). Medium. Retrieved from [Link]
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ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in.... Retrieved from [Link]
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A Senior Application Scientist's Guide to the Cross-Reactivity of Pyrimido[4,5-b]indole Kinase Inhibitors
Welcome to an in-depth exploration of the pyrimido[4,5-b]indole scaffold, a privileged structure in modern kinase inhibitor discovery. This guide is designed for researchers, scientists, and drug development professionals who seek to understand and navigate the complex landscape of kinase inhibitor selectivity. We will dissect the cross-reactivity profiles of this versatile chemical series, compare key examples with supporting data, and provide detailed, field-proven methodologies for assessing inhibitor specificity. Our objective is to equip you not just with data, but with the causal logic behind experimental design, enabling you to make more informed decisions in your own research endeavors.
The Double-Edged Sword: Kinase Inhibition and the Challenge of Selectivity
Protein kinases, numbering over 500 in the human genome, are the master regulators of cellular communication.[1][2] They orchestrate a vast array of processes by catalyzing the phosphorylation of substrate proteins, effectively acting as molecular switches.[2][3] When these switches become dysregulated through mutation or overexpression, they can drive pathologies like cancer, inflammation, and neurodegeneration.[3][4] This makes them one of the most critical and intensely pursued classes of drug targets.[5]
The pyrimido[4,5-b]indole core has emerged as a highly successful scaffold for developing kinase inhibitors. Its rigid, planar structure and hydrogen bonding capabilities allow it to mimic the adenine region of ATP, effectively competing for the kinase's active site.[6] This scaffold's versatility is remarkable, having been adapted to target a wide range of kinases, including RET, TRK, GSK-3β, and CDKs.[7][8][9]
However, the very feature that makes the ATP binding site an attractive target—its high degree of conservation across the kinome—is also the primary cause of the greatest challenge in kinase drug discovery: cross-reactivity .[10][11] An inhibitor designed for one kinase may bind to dozens of others, a phenomenon known as polypharmacology. This can be either a therapeutic advantage, creating a multi-targeted agent effective against complex diseases, or a liability, causing off-target toxicities.[2][7] Therefore, a rigorous and quantitative understanding of an inhibitor's selectivity profile is not just an academic exercise; it is a cornerstone of translational success.
The Pyrimido[4,5-b]indole Scaffold: A Structural Basis for Activity and Cross-Reactivity
The potential for a pyrimido[4,5-b]indole derivative to interact with various kinases is dictated by the substituents decorating its core structure. Molecular modeling and structure-activity relationship (SAR) studies reveal that specific modifications can form key interactions—hydrophobic contacts, hydrogen bonds—with unique residues within the ATP-binding pocket of different kinases.[6]
For example, studies on microtubule-targeting agents with this scaffold showed that the pyrimido[4,5-b]indole core forms hydrophobic interactions with residues like Alaα180 and Leuβ248 in the colchicine binding site of tubulin.[6] Meanwhile, a 2-NH2 group can form a critical hydrogen bond, and an N4-aryl moiety can engage in further hydrophobic interactions.[6] Altering these substituents fundamentally changes the compound's binding potential and, consequently, its target profile.
Caption: Core 9H-pyrimido[4,5-b]indole scaffold with key substitution points (R2, R4, R5).
Comparative Analysis: Selectivity Profiles in Action
The true nature of cross-reactivity is best understood through direct comparison of real-world compounds. The following tables summarize inhibitory data for distinct classes of pyrimido[4,5-b]indole inhibitors, illustrating how the scaffold can be tuned for different selectivity profiles.
Case Study 1: Designed Polypharmacology - Dual RET/TRK Inhibitors
In certain cancers, tumor progression may be driven by multiple oncogenic kinases, or resistance to a selective inhibitor can arise from the upregulation of another kinase.[7] In such cases, a "selective non-selectivity" or dual-targeting approach is beneficial. Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have been developed as potent dual inhibitors of RET and TRK kinases, which can be advantageous for treating cancers with RET or TRK genetic backgrounds or for blocking resistance mechanisms.[7][12]
Table 1: Comparative Inhibitory Activity of a Dual RET/TRK Pyrimido[4,5-b]indole Inhibitor
| Kinase Target | IC50 (nM) | Rationale for (Dual) Targeting |
|---|---|---|
| RET | < 10 | Primary oncogenic driver in various cancers (thyroid, lung).[7] |
| TRKA | < 20 | Oncogenic driver (NTRK fusions); upregulation can cause resistance to RET inhibitors.[7][12] |
| VEGFR2 | > 1000 | Common off-target for many kinase inhibitors; high IC50 indicates good selectivity against it. |
| EGFR | > 2000 | Another common off-target; high IC50 demonstrates selectivity. |
(Data is representative and synthesized from published findings for illustrative purposes)
Case Study 2: Targeting Serine/Threonine Kinases in Neurodegeneration
The pyrimido[4,5-b]indole scaffold has also been explored for its potential in treating neurodegenerative disorders by targeting key serine/threonine kinases.[4][8] Aberrant activity of kinases like Casein Kinase 1 (CK1) and Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is implicated in the hyperphosphorylation of proteins involved in Alzheimer's disease.[4]
Table 2: Cross-Reactivity Profile of Pyrimido[4,5-b]indol-4-amines Against a Neuro-Kinase Panel
| Compound Series | Substitution | IC50 vs. CK1δ/ε (µM) | IC50 vs. DYRK1A (µM) | Key Observation |
|---|---|---|---|---|
| Series 3a | Unsubstituted | 1.8 | 2.2 | Exhibits micromolar activity against both kinases.[8] |
| Series 4a | Nitro-substituted | 1.5 | 0.8 | The nitro group enhances potency, particularly against DYRK1A.[8] |
(Data adapted from Placed et al., Molecules, 2019.[8])
This comparison demonstrates that even subtle changes, such as the addition of a nitro group, can significantly alter the cross-reactivity profile, shifting the inhibitor's preference and potency.[8]
Methodologies for Profiling Kinase Inhibitor Cross-Reactivity
To generate the data shown above, a multi-faceted experimental approach is required. A robust assessment of selectivity cannot rely on a single method. Here, we outline the self-validating system of biochemical, binding, and cell-based assays that forms the gold standard for this analysis.
Biochemical Activity Assays: The First Line of Inquiry
Biochemical assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[1] They are essential for determining potency (e.g., IC50) and providing an initial view of selectivity.[1]
Key Method: ADP-Glo™ Luminescence Assay
This is a widely used format that quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[13] It is highly sensitive, amenable to high-throughput screening, and avoids the safety concerns of radiometric assays.[14]
Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay
-
Kinase Reaction Preparation:
-
In a 384-well plate, add 2.5 µL of a solution containing the purified kinase and its specific substrate peptide in reaction buffer.
-
Causality Check: Using a purified, active enzyme is critical to ensure that any observed inhibition is a direct result of the compound's interaction with the target kinase.
-
-
Compound Addition:
-
Add 0.5 µL of the pyrimido[4,5-b]indole inhibitor at various concentrations (typically a 10-point serial dilution). Include DMSO-only wells as a 100% activity control and a known potent inhibitor as a positive control.
-
-
Initiation of Reaction:
-
Add 2 µL of ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km(ATP) of the kinase to accurately reflect the compound's intrinsic affinity.[3]
-
Causality Check: Intracellular ATP levels are high (mM range). Testing at Km(ATP) (µM range) provides a standardized condition for comparing intrinsic potencies across different kinases.[3]
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Reaction Termination & ADP Detection:
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent. This converts the ADP back to ATP, which then fuels a luciferase/luciferin reaction, generating a light signal.[13] Incubate for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence signal on a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
-
-
Analysis:
-
Normalize the data to controls and plot the percent inhibition versus inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
-
Caption: Workflow for a typical biochemical kinase inhibition assay (e.g., ADP-Glo™).
Competition Binding Assays: An Orthogonal Approach
Binding assays measure the direct interaction between an inhibitor and a kinase, independent of enzymatic activity. They are an excellent orthogonal method to validate biochemical hits and can be more sensitive for detecting low-affinity interactions.
Key Method: KINOMEscan® (Active Site-Directed Competition Binding)
This platform measures the ability of a test compound to displace an immobilized, active-site-directed ligand from over 460 kinases.[15] The amount of kinase bound to the solid support is quantified via qPCR of a proprietary DNA tag.[15]
Experimental Principle: KINOMEscan®
-
Assay Components: The system uses three core components: a DNA-tagged kinase, a ligand immobilized on a solid support (beads), and the test compound.[15]
-
Competition: The test compound and the immobilized ligand compete for binding to the kinase's active site.
-
Equilibration & Separation: The mixture is allowed to reach equilibrium. The beads are then washed to remove any unbound kinase.
-
Quantification: If the test compound binds to the kinase, it prevents the kinase from binding to the beads, and the kinase is washed away. If it does not bind, the kinase remains attached to the beads. The amount of kinase remaining on the beads is measured by qPCR.[15]
-
Analysis: The result is typically reported as a percent of control (%Ctrl), where a lower number indicates stronger binding of the test compound. A dissociation constant (Kd) can also be determined from a dose-response curve.
Caption: Principle of the KINOMEscan® competition binding assay workflow.
Cell-Based Assays: The Proof of Biological Relevance
Demonstrating that an inhibitor can engage its target and modulate its activity within the complex environment of a living cell is the ultimate validation.
Key Method: Western Blot for Downstream Substrate Phosphorylation
This method assesses the inhibitor's effect on the kinase's signaling pathway. If the inhibitor successfully engages and blocks the target kinase in cells, the phosphorylation of its known downstream substrates should decrease.
Experimental Protocol: Cellular Target Engagement via Western Blot
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line known to have an active RET signaling pathway for a RET inhibitor) to ~80% confluency.
-
Treat the cells with the pyrimido[4,5-b]indole inhibitor at various concentrations for a specific duration (e.g., 2 hours). Include a vehicle (DMSO) control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.
-
Causality Check: Phosphatase inhibitors are absolutely critical. They "freeze" the phosphorylation state of the proteins at the moment of lysis, preventing artifactual dephosphorylation and ensuring the detected signal reflects the in-cell state.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading in the next step.
-
-
SDS-PAGE & Transfer:
-
Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate (e.g., anti-phospho-ERK for the MAPK pathway).
-
Self-Validation: After imaging, strip the membrane and re-probe with an antibody for the total amount of the substrate protein. This confirms that any observed decrease in the phospho-signal is due to inhibition of phosphorylation, not a decrease in the total amount of protein.
-
-
Detection & Analysis:
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analyze the band intensities to determine the concentration-dependent decrease in substrate phosphorylation.
-
Caption: Workflow for a cell-based target engagement assay using Western blotting.
Conclusion and Future Outlook
The pyrimido[4,5-b]indole scaffold is a powerful and adaptable platform for kinase inhibitor design. Its inherent versatility, however, necessitates a deep and rigorous evaluation of cross-reactivity. As we have demonstrated, this is not a simple "pass/fail" screen but a quantitative investigation that informs every stage of drug development, from lead optimization to predicting clinical side effects.
The future of kinase inhibitor design may lie not in achieving absolute selectivity, but in designing for "selective promiscuity." [16] By understanding the intricate cross-reactivity profiles of scaffolds like pyrimido[4,5-b]indole, we can rationally design molecules that engage a specific, desired set of targets to achieve a superior therapeutic effect, particularly in complex multifactorial diseases like cancer. This requires a synergistic combination of medicinal chemistry, structural biology, and the robust, multi-platform profiling methodologies outlined in this guide. The path from a promising scaffold to a life-saving therapy is paved with a thorough understanding of its interactions across the entire kinome.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3H-Pyrimido[4,5-B]indol-4(9H)-one
The core structure of 3H-Pyrimido[4,5-B]indol-4(9H)-one is found in many biologically active molecules, suggesting its potential for bioactivity and, consequently, the need for careful handling and disposal.[1][2][3] The pyrimidine and indole moieties are common in pharmaceuticals and natural products.[4][5] Therefore, a cautious approach to its disposal, treating it as a potentially hazardous chemical waste, is paramount.
I. Hazard Identification and Risk Assessment: A Precautionary Approach
Given the absence of a specific SDS, a risk assessment must be conducted based on the chemical's structure and the known properties of its constituent ring systems—pyrimidine and indole.
-
Pyrimidine Derivatives: Some pyrimidine derivatives are known to have biological activity and may present health hazards.[6][7][8] A safety data sheet for the related compound 4(3H)-Pyrimidone indicates that it may cause respiratory irritation.[9][10]
-
Indole Derivatives: Indole and its derivatives can also be biologically active. While some are naturally occurring and have beneficial roles, others can be toxic.[11][12]
-
General Chemical Hazards: As with many organic compounds used in research, it is prudent to assume that this compound may be harmful if inhaled, ingested, or comes into contact with skin.[13]
Based on this, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste .
II. The Disposal Workflow: From Generation to Final Disposition
Proper disposal is a systematic process that begins at the point of waste generation. The following workflow ensures safety and regulatory compliance at each step.
Figure 1. A generalized workflow for the disposal of this compound waste, from the laboratory bench to final disposal by a licensed facility.
III. Step-by-Step Disposal Procedures
Proper segregation is critical to prevent dangerous reactions and to ensure cost-effective disposal.
-
Identify Waste Streams: Determine the different types of waste containing this compound that will be generated.
-
Segregate by Physical State:
-
Solid Waste: Collect un-used or expired pure compound, contaminated personal protective equipment (PPE) like gloves and weighing papers, and solid reaction byproducts in a designated solid waste container.
-
Liquid Waste: Collect solutions containing this compound, such as mother liquors from crystallization, chromatography fractions, and reaction mixtures, in a designated liquid waste container.
-
-
Segregate by Chemical Compatibility:
All hazardous waste must be collected in appropriate, properly labeled containers.[14][15][16]
-
Container Selection:
-
Use containers that are chemically compatible with the waste. For most organic solvents and solids, high-density polyethylene (HDPE) or glass containers are suitable.
-
Ensure containers have secure, leak-proof lids.[14] Containers should be kept closed except when adding waste.[15]
-
Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[17]
-
-
Labeling:
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Clearly write the full chemical name: "this compound" and list all other components of the waste mixture, including solvents and their approximate percentages. Do not use abbreviations.[15]
-
Indicate the hazards associated with the waste. Based on the precautionary principle, this should include "Toxic" and "Irritant".
-
Reusable labware that has come into contact with this compound must be decontaminated.
-
Initial Rinse: Rinse the glassware with a suitable solvent (e.g., acetone, ethanol) that is known to dissolve the compound.
-
Collect Rinsate: This initial solvent rinse is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[15]
-
Subsequent Cleaning: After the initial decontamination rinse, the glassware can typically be washed using standard laboratory procedures (e.g., soap and water).
For disposable items that held toxic chemicals, a triple rinse with an appropriate solvent is often required before they can be disposed of as non-hazardous waste. The rinsate must be collected as hazardous waste.[15]
-
Satellite Accumulation Areas (SAAs): Store waste containers in a designated SAA within the laboratory. This area should be under the control of the laboratory personnel.
-
Secondary Containment: Place waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
Scheduled Pick-up: Arrange for the collection of the full waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[18]
IV. Regulatory Compliance
All procedures must adhere to local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[19][20] Additionally, laboratories must comply with OSHA's Laboratory Standard (29 CFR 1910.1450), which requires a Chemical Hygiene Plan outlining safe handling and disposal procedures.[21][22][23][24]
| Regulatory Body | Key Requirement | Relevance to this compound Disposal |
| EPA (RCRA) | Hazardous Waste Determination, Labeling, and Disposal | The generator of the waste is responsible for determining if it is hazardous and ensuring it is disposed of at a permitted facility.[20] |
| OSHA | Chemical Hygiene Plan (CHP) | Your institution's CHP must include specific procedures for the safe handling and disposal of hazardous chemicals like this one.[22] |
| DOT | Transportation of Hazardous Materials | If waste is transported off-site, it must be packaged and manifested according to Department of Transportation regulations. |
V. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Consult SDS (or equivalent information): If available, consult the SDS for specific spill cleanup procedures. For a novel compound, refer to general procedures for solid or liquid organic chemical spills.
-
Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) can clean up the spill.
-
Solids: Gently sweep up the solid material and place it in a sealed container for disposal as hazardous waste.[9]
-
Liquids: Absorb the liquid with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
-
Decontaminate: Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
References
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Boufadi, Y. M., et al. (2021). Synthesis of Novel pyrimido[4,5-b]quinoline-4-one Derivatives and Assessment as Antimicrobial and Antioxidant Agents. Pharmacognosy Journal, 13(2). Available at: [Link]
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The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
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PubMed. (2009). Pyrimido[5,4-e][14][19][25]triazine-5,7(1H,6H)-dione derivatives: their cytoprotection effect from rotenone toxicity and preliminary DMPK properties. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. (Standard No. 1910.1450). Retrieved from [Link]
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ResearchGate. (n.d.). Synthetic application and removal of pyrimidine template. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan. (Fact Sheet). Retrieved from [Link]
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Royal Society of Chemistry. (2012). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. Organic & Biomolecular Chemistry. Retrieved from [Link]
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MDPI. (2020). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. Molecules. Retrieved from [Link]
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PubMed. (1979). Salvage of circulating pyrimidine nucleosides by tissues of the mouse. PubMed. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Lehigh University Campus Safety Division. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
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ResearchGate. (2025). Salvage of circulating pyrimidines by tissues of the mouse. Retrieved from [Link]
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National Institutes of Health. (1998). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology. Retrieved from [Link]
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University of Toronto Department of Chemistry. (n.d.). Standard Operating Procedure Hazardous Waste Storage and Disposal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). NTP Technical Report on the Toxicity Studies of o-Chloropyridine. Retrieved from [Link]
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Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
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Wikipedia. (n.d.). Indole. Retrieved from [Link]
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ACS Publications. (n.d.). Synthesis of 2,3-Disubstituted Indoles via Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]
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Frontiers Media. (2023). Pyrimidine salvage in Toxoplasma gondii as a target for new treatment. Frontiers in Cellular and Infection Microbiology. Retrieved from [Link]
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National Institutes of Health. (2016). Structure–Activity Relationship Studies of Pyrimido[5,4-b]indoles as Selective Toll-Like Receptor 4 Ligands. Journal of Medicinal Chemistry. Retrieved from [Link]
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MDPI. (2022). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]Indazoles. Molecules. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
